molecular formula C13H14N2O B147247 2-(4-Methoxybenzylamino)pyridine CAS No. 52818-63-0

2-(4-Methoxybenzylamino)pyridine

Numéro de catalogue: B147247
Numéro CAS: 52818-63-0
Poids moléculaire: 214.26 g/mol
Clé InChI: SMJGJENXFSWIMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Methoxybenzylamino)pyridine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxybenzyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124138. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGJENXFSWIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200797
Record name p-Anisyl(2-pyridyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52818-63-0
Record name N-[(4-Methoxyphenyl)methyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52818-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxybenzyl)pyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052818630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52818-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Anisyl(2-pyridyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-anisyl(2-pyridyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-METHOXYBENZYL)PYRIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1TI20XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methoxybenzylamino)pyridine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. Furthermore, based on the biological activity of structurally related compounds, this guide details experimental protocols for assessing its potential as a tubulin polymerization inhibitor.

Chemical and Physical Properties

This compound, also known as N-[(4-Methoxyphenyl)methyl]-2-pyridinamine, is a solid organic compound.[1][2] Its core structure consists of a pyridine ring substituted at the 2-position with an amino group, which is further functionalized with a 4-methoxybenzyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄N₂O[3][4]
Molecular Weight 214.26 g/mol [3]
Appearance White to yellow powder[2]
Melting Point 121-126 °C[2]
Boiling Point (estimate) 354.4 °C[2]
pKa (predicted) 6.28 ± 0.10[2]
Solubility Soluble in Dimethyl sulfoxide, methanol. Slightly soluble in water.[5]
Storage Temperature 2-8°C, Keep in dark place, Sealed in dry[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the protons of the pyridine and methoxybenzyl moieties. A publication on a similar compound, N-(4-methoxybenzyl)pyridin-2-amine, provides the following assignments in CDCl₃: δ 8.09 (d, J = 4.8 Hz, 1H), 7.39 (ddd, J = 8.4, 7.2, 2.0 Hz, 1H), 7.22 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.57 (dd, J = 7.2, 5.2 Hz, 1H), 6.48 (d, J = 8.4 Hz, 1H), 4.88 (s, 1H), 4.32 (d, J = 5.6 Hz, 2H), 3.71 (s, 3H).[6]

¹³C NMR: The carbon NMR spectrum for N-(4-methoxybenzyl)pyridin-2-amine in CDCl₃ shows the following chemical shifts: δ 158.85, 158.71, 148.22, 137.45, 131.20, 128.73, 114.04, 113.06, 106.80, 55.30, 45.83.[6]

Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[7] The C-N stretching vibration for the aromatic amine is anticipated to be a strong band between 1335-1250 cm⁻¹.[7] A broad N-H wagging band is also expected in the 910-665 cm⁻¹ region.[7] The spectrum would also feature characteristic peaks for the aromatic rings and the methoxy group.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 214, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and fragmentation of the pyridine and methoxybenzyl rings.

Experimental Protocols

Synthesis of this compound

A plausible synthesis involves the nucleophilic substitution of a halogenated pyridine with 4-methoxybenzylamine or the reductive amination of 2-aminopyridine with 4-methoxybenzaldehyde. A common approach for the synthesis of similar secondary amines is the reaction of an amine with a benzyl halide.

Protocol: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as toluene or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the amine.

  • Addition of Benzyl Halide: Slowly add 4-methoxybenzyl chloride (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction 4-Methoxybenzyl_Chloride 4-Methoxybenzyl_Chloride 4-Methoxybenzyl_Chloride->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Work-up Work-up Reaction->Work-up Quenching & Extraction Purification Purification Work-up->Purification Column Chromatography Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity Assessment: Tubulin Polymerization Inhibition

Structurally related N-aryl-pyridin-2-amine derivatives have been identified as inhibitors of tubulin polymerization, suggesting that this compound may exhibit similar biological activity. The following are detailed protocols for assessing this potential.

This assay monitors the effect of the test compound on the assembly of purified tubulin into microtubules.[1][8]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a tubulin stock solution (e.g., 10 mg/mL) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP).

    • Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Initiate polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (typically 60 minutes).

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Tubulin_Polymerization_Assay cluster_prep Preparation Prepare_Compound Prepare Compound Dilutions Setup_Plate Set up 96-well plate with compound and controls Prepare_Compound->Setup_Plate Prepare_Tubulin Prepare Tubulin Solution Initiate_Polymerization Add tubulin to initiate polymerization at 37°C Prepare_Tubulin->Initiate_Polymerization Setup_Plate->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Polymerization->Monitor_Absorbance Data_Analysis Analyze Polymerization Curves (Vmax, Amax, IC50) Monitor_Absorbance->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

This assay determines if the test compound binds to the colchicine-binding site on tubulin.[9][10]

  • Reagent Preparation:

    • Prepare a solution of purified tubulin.

    • Prepare a working solution of [³H]colchicine.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the protein-bound [³H]colchicine from the free ligand (e.g., using gel filtration or a filter-binding assay).

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.

Colchicine_Binding_Assay Reagents Tubulin, [3H]Colchicine, Test Compound Incubation Incubate reagents to allow binding equilibrium Reagents->Incubation Separation Separate bound from free [3H]Colchicine Incubation->Separation Quantification Quantify bound radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate % inhibition and IC50 Quantification->Analysis

Caption: Workflow for the competitive colchicine-binding assay.

Conclusion

This technical guide consolidates the available chemical and physical data for this compound. While some experimental data, such as quantitative solubility in various organic solvents, remains to be fully elucidated, the provided information on its physicochemical properties, spectroscopic characteristics, and a plausible synthetic route offers a solid foundation for researchers. The detailed protocols for assessing its potential as a tubulin polymerization inhibitor, based on the activity of structurally related molecules, provide a clear path for future biological evaluation. This compound represents an interesting scaffold for further investigation in the fields of drug discovery and materials science.

References

In-Depth Technical Guide: 2-(4-Methoxybenzylamino)pyridine (CAS 52818-63-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzylamino)pyridine, with CAS number 52818-63-0, is a heterocyclic organic compound belonging to the N-arylpyridin-2-amine class. Structurally, it features a pyridine ring substituted with a 4-methoxybenzylamino group at the 2-position. This compound is also recognized as an impurity of the first-generation antihistamine, Mepyramine (Pyrilamine), specifically designated as Mepyramine EP Impurity A.[1] While its primary characterization has been in the context of pharmaceutical impurity profiling, the core N-arylpyridin-2-amine scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[2] Recent research into structurally similar compounds suggests a potential role as a microtubule-destabilizing agent, indicating its relevance for further investigation in oncology and cell biology.[3][4]

This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthesis protocol, and detailed experimental methodologies for evaluating its potential biological activity, particularly as a tubulin polymerization inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 52818-63-0[5][6]
Molecular Formula C₁₃H₁₄N₂O[5][6]
Molecular Weight 214.27 g/mol [6]
IUPAC Name N-[(4-methoxyphenyl)methyl]pyridin-2-amine[5]
Synonyms 2-(p-Methoxybenzylamino)pyridine, Mepyramine EP Impurity A[5][7]
Appearance Inquire with supplier-
Storage Temperature 2-8°C

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

A potential synthesis method is the reaction of 2-chloropyridine with 4-methoxybenzylamine. This approach is based on a similar synthesis of 6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amine.[8]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product reactant1 2-Chloropyridine product This compound reactant1->product + reactant2 4-Methoxybenzylamine reactant2->product

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Chloropyridine

  • 4-Methoxybenzylamine

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Base (e.g., Potassium carbonate, Triethylamine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (1 equivalent) in an anhydrous solvent.

  • Add 4-methoxybenzylamine (1.1 to 1.5 equivalents) and a suitable base (e.g., 2-3 equivalents of K₂CO₃).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid inorganic salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. As Mepyramine EP Impurity A, reference standards and their associated analytical data are commercially available.

Table 2: Analytical Characterization Methods

TechniqueExpected Data
¹H-NMR Peaks corresponding to the protons of the pyridine and methoxybenzyl groups.
¹³C-NMR Resonances for all carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
HPLC A single major peak indicating the purity of the compound.
Infrared Spectroscopy Characteristic absorption bands for N-H, C-H, C=N, and C-O functional groups.

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is limited. However, a study on N-alkylated derivatives, specifically N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, has demonstrated potent tubulin polymerization inhibitory activity and significant cytotoxicity against various human tumor cell lines.[3][4] These findings strongly suggest that the core structure of this compound is a promising scaffold for the development of anticancer agents that target the microtubule network.

Postulated Mechanism: Inhibition of Tubulin Polymerization

The proposed mechanism of action for this class of compounds is the inhibition of microtubule assembly by binding to the colchicine-binding site on β-tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

G compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Postulated signaling pathway for tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are detailed experimental protocols, adapted from studies on structurally similar compounds, that can be used to evaluate the biological activity of this compound.[3][9]

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

This assay directly measures the effect of the compound on the assembly of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer

  • GTP solution

  • Fluorescent reporter dye (optional)

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).

  • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

  • Monitor the change in absorbance (turbidity) at 340 nm or the fluorescence signal over time.

  • Analyze the polymerization curves to determine the extent of inhibition or promotion of tubulin assembly. Calculate the IC₅₀ value for inhibition.

G start Prepare Reaction Mixture (Tubulin, Buffer) add_compound Add Test Compound (this compound) start->add_compound initiate_pol Initiate Polymerization (Add GTP, 37°C) add_compound->initiate_pol monitor Monitor Polymerization (Absorbance/Fluorescence) initiate_pol->monitor analyze Analyze Data (Calculate IC₅₀) monitor->analyze

Caption: Workflow for in vitro tubulin polymerization assay.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 52818-63-0) is a compound with a chemical scaffold that holds significant potential for further investigation, particularly in the field of cancer research. While it is currently known primarily as a pharmaceutical impurity, the biological activities of its close structural analogs strongly suggest that it may function as a potent inhibitor of tubulin polymerization. The experimental protocols detailed in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate the biological efficacy of this compound. Further studies are warranted to fully elucidate its mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2-(4-methoxybenzylamino)pyridine, a valuable building block in medicinal chemistry and drug development. The guide details three primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Reductive Amination, and the Buchwald-Hartwig Amination. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its relative advantages and limitations. Visual aids in the form of chemical reaction pathways and experimental workflows are provided to enhance understanding. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of substituted aminopyridines.

Introduction

This compound, also known as N-(4-methoxybenzyl)pyridin-2-amine, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a substituted pyridine ring linked to a benzylamine moiety, is present in molecules with diverse biological activities. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide explores the most common and effective methods for its preparation.

Synthetic Methodologies

Three primary synthetic strategies have been identified for the preparation of this compound:

  • Method 1: Nucleophilic Aromatic Substitution (SNAr) : A classical and direct approach involving the reaction of an activated 2-halopyridine with 4-methoxybenzylamine.

  • Method 2: Reductive Amination : A versatile one-pot reaction between 2-aminopyridine and p-anisaldehyde, followed by in-situ reduction of the resulting imine.

  • Method 3: Buchwald-Hartwig Amination : A modern, palladium-catalyzed cross-coupling reaction that provides a highly efficient and general route to N-aryl and N-heteroaryl amines.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the displacement of a halide (typically chloride or bromide) from the 2-position of the pyridine ring by 4-methoxybenzylamine. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Reaction Pathway

SNAr cluster_reactants Reactants cluster_product Product 2-Chloropyridine 2-Chloropyridine Product This compound 2-Chloropyridine->Product + 4-Methoxybenzylamine (Base, Solvent, Heat) 4-Methoxybenzylamine 4-Methoxybenzylamine

Caption: Nucleophilic Aromatic Substitution Pathway.

Experimental Protocol

A mixture of 2-chloropyridine (1.0 eq.), 4-methoxybenzylamine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or a non-nucleophilic organic base like triethylamine or diisopropylethylamine in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Materials 2-Chloropyridine, 4-Methoxybenzylamine[1]
Base K2CO3 or Et3NGeneral Protocol
Solvent DMF or DMSOGeneral Protocol
Temperature 80-120 °CGeneral Protocol
Reaction Time 12-24 hoursGeneral Protocol
Yield Moderate to Good[1]

Method 2: Reductive Amination

This one-pot procedure involves the initial formation of an imine from 2-aminopyridine and p-anisaldehyde, which is then reduced in situ to the desired secondary amine. This method avoids the use of halogenated pyridines and often proceeds under milder conditions than SNAr.

Reaction Pathway

ReductiveAmination cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine Intermediate 2-Aminopyridine->Imine + p-Anisaldehyde (-H2O) p-Anisaldehyde p-Anisaldehyde Product This compound Imine->Product [Reducing Agent]

Caption: Reductive Amination Pathway.

Experimental Protocol

To a solution of 2-aminopyridine (1.0 eq.) and p-anisaldehyde (1.0-1.2 eq.) in a suitable solvent such as methanol, ethanol, or dichloromethane, a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) may be added. The mixture is stirred at room temperature to facilitate imine formation. A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise. The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, for example, by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Quantitative Data
ParameterValueReference
Starting Materials 2-Aminopyridine, p-Anisaldehyde[2]
Reducing Agent NaBH4 or NaBH(OAc)3[2]
Solvent Methanol, Ethanol, or Dichloromethane[2]
Temperature Room Temperature[2]
Reaction Time 2-12 hoursGeneral Protocol
Yield Good to Excellent[3]

Method 3: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction has become a method of choice for the formation of C-N bonds. It offers high efficiency, broad substrate scope, and tolerance to a wide range of functional groups.

Reaction Pathway

BuchwaldHartwig cluster_reactants Reactants cluster_product Product 2-Bromopyridine 2-Bromopyridine Product This compound 2-Bromopyridine->Product + 4-Methoxybenzylamine (Pd Catalyst, Ligand, Base, Solvent, Heat) 4-Methoxybenzylamine 4-Methoxybenzylamine

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol

An oven-dried reaction vessel is charged with a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solvent (e.g., toluene or dioxane) is added, followed by 2-bromopyridine (1.0 eq.) and 4-methoxybenzylamine (1.1-1.5 eq.). The reaction mixture is heated with stirring for the required time, with progress monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data
ParameterValueReference
Starting Materials 2-Bromopyridine, 4-Methoxybenzylamine[4]
Catalyst Pd2(dba)3 or Pd(OAc)2[4][5]
Ligand BINAP, Xantphos, etc.[4][5]
Base NaOtBu or Cs2CO3[4][5]
Solvent Toluene or Dioxane[4][5]
Temperature 80-110 °C[4][5]
Reaction Time 4-24 hoursGeneral Protocol
Yield Good to Excellent[5]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueDataReference
1H NMR (400 MHz, CDCl3)δ 8.08 (d, J = 4.0 Hz, 1H), 7.39-7.32 (m, 1H), 7.24 (d, J = 8.4 Hz, 2H), 6.84 (d, J = 8.4 Hz, 2H), 6.57 (t, J = 6.0 Hz, 1H), 6.28 (d, J = 8.4 Hz, 1H), 4.88 (s, 1H), 4.32 (d, J = 5.6 Hz, 2H), 3.71 (s, 3H)[6]
13C NMR (101 MHz, CDCl3)δ 158.85, 158.71, 148.22, 137.45, 131.20, 128.73, 114.04, 113.06, 106.80, 55.30, 45.83[6]
Molecular Formula C13H14N2O[7]
Molecular Weight 214.26 g/mol [7]

Experimental Workflow

Workflow Start Reaction Setup (Reactants, Solvent, Reagents/Catalyst) Reaction Reaction Monitoring (TLC, LC-MS) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Analysis (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General Experimental Workflow for Synthesis.

Conclusion

This technical guide has outlined three robust and reliable methods for the synthesis of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield.

  • Nucleophilic Aromatic Substitution offers a straightforward, traditional approach.

  • Reductive Amination provides a versatile and often milder one-pot alternative.

  • Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering high efficiency and broad applicability.

The detailed protocols and data presented herein should serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

Navigating the Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine: An In-depth Technical Guide on its Postulated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methoxybenzylamino)pyridine is a pyridine derivative with a chemical structure that suggests potential for diverse biological activities. While this specific molecule has been primarily utilized as a chemical intermediate in the synthesis of more complex compounds, its structural motifs are present in molecules exhibiting significant pharmacological effects.[1] This technical guide explores the potential mechanisms of action of this compound by examining the established biological activities of its close structural analogs. These analogs have demonstrated effects across several key cellular pathways, including Wnt/β-catenin signaling, receptor tyrosine kinase (RTK) inhibition, and tubulin polymerization. This document aims to provide a comprehensive overview of these potential pathways, supported by available quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in drug discovery and development.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, the following are potential mechanisms of action for this compound:

Modulation of the Wnt/β-Catenin Signaling Pathway

A structurally related pyrimidine derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as a canonical Wnt/β-catenin pathway activator.[2] In the absence of Toll-like receptor (TLR) stimulation, AMBMP induces the phosphorylation of NF-κB p65 and the degradation of IκB, leading to the production of pro-inflammatory cytokines.[2] However, in TLR-engaged monocytes, AMBMP suppresses the inflammatory response by inactivating GSK3β, leading to the accumulation of β-catenin and the abrogation of NF-κB p65 phosphorylation.[2] Given the structural similarities, it is plausible that this compound could exhibit similar modulatory effects on this critical signaling pathway.

Wnt_Pathway cluster_TLR TLR4 Activation cluster_Wnt Wnt/β-Catenin Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB p65 TLR4->NFkB Activates AMBMP AMBMP (Analog) GSK3b GSK3β AMBMP->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation beta_catenin->NFkB Suppresses Phosphorylation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces

Figure 1: Postulated Wnt/β-catenin pathway modulation.
Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These compounds typically feature a hydrophobic tail, a spacer, and hydrogen bond donors/acceptors that interact with the ATP-binding pockets of these kinases.[3] The 2-aminopyridine core can act as a flat heteroaromatic ring to bind to the adenine binding pocket.[3] The structural features of this compound, particularly the pyridine ring and the benzylamino moiety, suggest it could potentially fit into the pharmacophore model for EGFR and VEGFR-2 inhibition, thereby disrupting downstream signaling pathways involved in cell proliferation and angiogenesis.

RTK_Inhibition cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibitor cluster_pathway Downstream Signaling RTK EGFR / VEGFR-2 Signaling Proliferation & Angiogenesis Pathways RTK->Signaling Activates Compound This compound (Postulated) Compound->RTK Inhibits

Figure 2: Postulated EGFR/VEGFR-2 inhibition.
Inhibition of Tubulin Polymerization

Derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[4] These compounds exhibit significant anti-proliferative activity against various human tumor cell lines.[4] The core structure of this compound shares similarities with these active compounds, suggesting a potential role in disrupting microtubule dynamics, which is a well-established mechanism for cancer chemotherapy.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for derivatives of this compound. It is crucial to note that these values are not for the parent compound but for its analogs, and serve as a reference for potential activity.

Table 1: Anti-inflammatory Activity of a Pyrimidine Analog (AMBMP) [2]

CompoundAssayCell LineParameterValue
AMBMPTNF-α releaseHuman MonocytesEC₅₀~1 µM
AMBMPIL-6 releaseHuman MonocytesEC₅₀~1 µM
AMBMPIL-12 p40 releaseHuman MonocytesEC₅₀~1 µM

Table 2: EGFR and VEGFR-2 Inhibition by Thiophenyl-Pyridine Derivatives [3]

CompoundTargetIC₅₀ (µM)
Derivative 10bEGFR0.161
Derivative 10bVEGFR-20.141
Derivative 2aEGFR0.209
Derivative 2aVEGFR-20.195

Table 3: Tubulin Polymerization Inhibition by N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives [4]

CompoundAssayParameterValue (µM)
Derivative 6aTubulin PolymerizationIC₅₀1.7
Derivative 7gTubulin PolymerizationIC₅₀1.4
Derivative 8cTubulin PolymerizationIC₅₀1.5

Experimental Protocols for Key Experiments

Wnt/β-Catenin Pathway Activation and Cytokine Release Assay[2]
  • Cell Culture: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by adherence.

  • Treatment: Monocytes are treated with varying concentrations of the test compound (e.g., AMBMP, 0-10 µM) in the presence or absence of TLR ligands (e.g., LPS, 0-1.0 µg/ml).

  • Cytokine Measurement: Supernatants are collected after 20 hours of incubation. The concentrations of TNF-α, IL-6, and IL-12 p40 are measured by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against GSK3β, phospho-GSK3β (Ser9), β-catenin, NF-κB p65, phospho-NF-κB p65 (Ser536), and IκB. Appropriate secondary antibodies are used, and bands are visualized using an enhanced chemiluminescence detection system.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Isolate Isolate Human Monocytes Treat Treat with Compound +/- TLR Ligand Isolate->Treat Incubate Incubate 20h Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform ELISA for Cytokines Collect->ELISA Analyze Analyze Results ELISA->Analyze

Figure 3: Workflow for cytokine release assay.
In Vitro EGFR and VEGFR-2 Kinase Assay[3]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the respective kinase.

  • Procedure: Recombinant human EGFR or VEGFR-2 kinase is incubated with the test compound at various concentrations, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The signal is developed with a chromogenic substrate and measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Tubulin Polymerization Assay[4]
  • Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules in vitro.

  • Procedure: Purified bovine brain tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

  • Measurement: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined. The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the biological activities of its structural analogs provide compelling avenues for future investigation. The potential for this compound to modulate key signaling pathways such as Wnt/β-catenin and RTK signaling, as well as to interfere with fundamental cellular processes like tubulin polymerization, warrants further preclinical evaluation.

Future research should focus on:

  • Direct Biological Screening: Evaluating this compound in a broad range of in vitro assays to identify its primary biological targets.

  • In-depth Mechanistic Studies: Once a primary target is identified, detailed biochemical and cellular assays should be conducted to fully characterize its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

This technical guide serves as a starting point for unlocking the therapeutic potential of this compound and its derivatives, providing a framework for rational drug design and development.

References

The Ascendant Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-Methoxybenzylamino)pyridine are emerging as a promising class of bioactive compounds, demonstrating significant potential in the realm of therapeutic agent development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these molecules, with a particular focus on their anticancer properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area. Furthermore, this guide presents visual representations of pertinent signaling pathways and experimental workflows to enhance understanding of their molecular interactions and evaluation processes.

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The class of compounds characterized by a this compound core has recently garnered substantial attention due to its potent biological activities. Notably, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been identified as a new class of tubulin polymerization inhibitors, exhibiting significant cytotoxic effects against a panel of human tumor cell lines.[1] This guide will delve into the specifics of these findings, offering a technical resource for professionals engaged in drug discovery and development.

Biological Activity: Anticancer Properties

The primary biological activity reported for this compound derivatives is their potent anticancer effect, which has been demonstrated in several human tumor cell lines.

Cytotoxicity Data

The in vitro anticancer activity of a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives was evaluated using the sulforhodamine B (SRB) assay. The half-maximal growth inhibitory concentration (GI₅₀) was determined for each compound against four human tumor cell lines: A549 (non-small cell lung cancer), KB (nasopharyngeal carcinoma), KBVIN (vincristine-resistant nasopharyngeal carcinoma), and DU145 (prostate carcinoma). The results for the most potent compounds are summarized in Table 1.[1]

CompoundR⁴A549 GI₅₀ (μM)KB GI₅₀ (μM)KBVIN GI₅₀ (μM)DU145 GI₅₀ (μM)
6a OMeNO₂Cl0.230.190.220.26
7g OMeCONHMeCl0.380.290.350.41
8c OMeCOOMeCF₃0.310.250.290.33
Data sourced from Wang et al., 2013.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of these this compound derivatives is attributed to their ability to inhibit tubulin polymerization, a critical process for cell division.

Tubulin Assembly Inhibition

The most active compounds were tested for their ability to inhibit the assembly of tubulin into microtubules. The half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization was determined and compared to the known tubulin inhibitor, combretastatin A-4 (CA-4).[1]

CompoundTubulin Assembly IC₅₀ (μM)
6a 1.4
7g 1.7
8c 1.5
CA-4 1.2
Data sourced from Wang et al., 2013.[1]
Colchicine Binding Site Interaction

Further mechanistic studies revealed that these compounds competitively inhibit the binding of [³H]colchicine to tubulin, suggesting that they act at the colchicine binding site. At a concentration of 5 μM, the most potent compounds inhibited colchicine binding by over 80%.[1]

Experimental Protocols

General Synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives

The synthesis of the target compounds is typically achieved through a coupling reaction between a substituted 2-chloropyridine and N-alkyl-4-methoxyaniline.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloropyridine 2-Chloropyridine Product N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivative 2-Chloropyridine->Product N-alkyl-4-methoxyaniline N-alkyl-4-methoxyaniline N-alkyl-4-methoxyaniline->Product K2CO3 K2CO3 t-BuOH t-BuOH Microwave or RT Microwave or RT

General synthetic scheme.

Method A (Room Temperature):

  • To a solution of the substituted 2-chloropyridine (1 mmol) in tert-butanol (10 mL), add the appropriate N-alkyl-4-methoxyaniline (1.2 mmol) and potassium carbonate (2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Method B (Microwave Irradiation):

  • Combine the substituted 2-chloropyridine (1 mmol), N-alkyl-4-methoxyaniline (1.2 mmol), and potassium carbonate (2 mmol) in a microwave reaction vessel.

  • Add tert-butanol (5 mL) as the solvent.

  • Seal the vessel and irradiate in a microwave reactor at 120-160 °C for 10-30 minutes.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[2]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Cell Fixation: Gently add 50 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 μL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ value from the dose-response curve.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.[3]

  • Reagent Preparation: Prepare a tubulin solution (2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter (e.g., DAPI). Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compounds.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC₅₀ value from the dose-response curve of the polymerization rate or the final polymer mass.

Signaling Pathways

The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

G Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis JNK JNK Pathway Activation G2M->JNK Caspase Caspase Activation Apoptosis->Caspase Bcl2 Bcl-2 Family Modulation Apoptosis->Bcl2 JNK->Apoptosis G Synthesis Compound Synthesis and Purification Cytotoxicity Cytotoxicity Screening (SRB Assay) Synthesis->Cytotoxicity Hit_ID Hit Identification (GI50 < 1 μM) Cytotoxicity->Hit_ID Tubulin_Assay Tubulin Polymerization Inhibition Assay Hit_ID->Tubulin_Assay Active Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive IC50_Det IC50 Determination Tubulin_Assay->IC50_Det Colchicine_Assay Colchicine Binding Assay IC50_Det->Colchicine_Assay Potent IC50_Det->Lead_Opt Weak Mechanism Mechanism of Action Confirmed Colchicine_Assay->Mechanism Mechanism->Lead_Opt

References

In-Depth Technical Guide: Solubility and Stability of 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-(4-Methoxybenzylamino)pyridine. A thorough understanding of these fundamental physicochemical properties is paramount for the successful development of any chemical entity into a viable drug product. The data generated from the protocols outlined herein are critical for formulation design, predicting in vivo behavior, and establishing appropriate storage conditions and shelf-life.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before initiating detailed experimental work.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
IUPAC Name N-[(4-methoxyphenyl)methyl]pyridin-2-amine[1]
CAS Number 52818-63-0[2]

Aqueous Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption, thereby impacting its bioavailability.[3] It is crucial to assess both thermodynamic and kinetic solubility to gain a complete picture of the compound's behavior in aqueous media.[4][5]

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system.[4] The shake-flask method is the gold standard for this determination.[4]

  • Preparation of Media: Prepare a panel of aqueous buffers to represent a range of physiological pH values (e.g., 0.1 N HCl for gastric pH, pH 4.5 acetate buffer, and pH 6.8 and 7.4 phosphate-buffered saline for intestinal and systemic pH, respectively).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in sealed vials to create a slurry.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by filtration of the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).[6]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Data Reporting: The solubility is reported as the mean concentration from a minimum of three independent experiments for each condition.

Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
Hydrochloric Acid~1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate-Buffered Saline7.425
Purified Water~7.025
Hydrochloric Acid~1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Phosphate-Buffered Saline7.437
Purified Water~7.037
Kinetic Solubility

Kinetic solubility provides an estimate of the concentration at which a compound, initially dissolved in an organic solvent, will precipitate upon introduction into an aqueous medium.[5] This is a high-throughput assay often employed in early drug discovery for rank-ordering compounds.[5]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Serially dilute the stock solution in DMSO in a multi-well plate.

  • Precipitation Induction: Add a precise volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring rapid mixing.

  • Turbidity Measurement: Measure the turbidity or light scattering in each well using a nephelometer at a defined time point.[3] The concentration at which a significant increase in turbidity is detected above the background is defined as the kinetic solubility.

Aqueous MediumpHFinal DMSO Conc. (%)Temperature (°C)Kinetic Solubility (µM)
Phosphate-Buffered Saline7.4125
Phosphate-Buffered Saline7.4225

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[8] Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways.[9]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of analytical methods.[10][11]

A solution of this compound (e.g., 1 mg/mL) and the solid compound are subjected to the following conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperature (e.g., 60°C) for up to 24 hours.[12]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at elevated temperature (e.g., 60°C) for up to 24 hours.[12]

  • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to high heat (e.g., 80°C) for an extended period.

  • Photostability: Both the solid and solution forms are exposed to a controlled light source providing UV and visible light, as specified in ICH Q1B guidelines.

Samples are collected at various time points and analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and profile any degradation products.

Stress ConditionTime (hours)Assay of Parent (%)Main Degradant 1 (Area %)Main Degradant 2 (Area %)Total Degradants (%)
0.1 M HCl, 60°C0
4
8
24
0.1 M NaOH, 60°C0
4
8
24
3% H₂O₂, RT0
4
8
24
80°C (Solid)0
24
48
Photostability (ICH Q1B)-
Long-Term and Accelerated Stability Studies

Formal stability studies under ICH-prescribed conditions are required to establish a re-test period for an API.[8][13]

  • Storage Conditions: Place multiple batches of this compound in qualified stability chambers under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[14]

  • Testing Schedule: Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[14][15]

  • Analysis: At each time point, analyze the samples for critical quality attributes such as appearance, assay, purity/impurity profile, and any other relevant physical or chemical properties.

Test AttributeSpecificationT=0T=3 moT=6 moT=12 moT=24 mo
Appearance White to off-white powder
Assay (%) 98.0 - 102.0
Individual Impurity (%) NMT 0.2%
Total Impurities (%) NMT 1.0%
Water Content (%) NMT 0.5%

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

G cluster_start Initial Characterization cluster_sol Solubility Profiling cluster_stab Stability Assessment A Compound Synthesis & Purity Confirmation B Kinetic Solubility Screen (High-Throughput) A->B Early Discovery C Thermodynamic Solubility (Shake-Flask, pH-dependency) A->C Lead Optimization D Forced Degradation Studies A->D B->C G Preformulation & Formulation Development C->G E Stability-Indicating Method Development & Validation D->E F ICH Long-Term & Accelerated Stability E->F F->G

Caption: Overall workflow for solubility and stability assessment.

G cluster_stress Stress Conditions A API Sample (Solid & Solution) B Hydrolytic (Acid, Base) A->B C Oxidative (H₂O₂) A->C D Thermal A->D E Photolytic A->E F Analyze Samples at Timepoints (HPLC-UV/MS) B->F C->F D->F E->F G Assess Mass Balance F->G H Identify Degradation Profile F->H I Elucidate Degradation Pathways H->I

Caption: Experimental workflow for forced degradation studies.

References

Spectroscopic Profile of 2-(4-Methoxybenzylamino)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methoxybenzylamino)pyridine (CAS No: 52818-63-0). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.08ddd1H5.2, 2.0, 0.8Pyridine H-6
7.40ddd1H8.4, 7.2, 2.0Pyridine H-4
7.27d2H8.4Methoxybenzyl Ar-H
6.86d2H8.4Methoxybenzyl Ar-H
6.56ddd1H7.2, 5.2, 0.8Pyridine H-5
6.38dt1H8.4, 0.8Pyridine H-3
5.01br s1H-NH
4.42d2H5.6CH₂
3.79s3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
158.8Methoxybenzyl C-O
158.3Pyridine C-2
148.1Pyridine C-6
137.5Pyridine C-4
131.5Methoxybenzyl C-ipso
128.8Methoxybenzyl Ar-CH
114.0Methoxybenzyl Ar-CH
112.9Pyridine C-5
107.2Pyridine C-3
55.3OCH₃
47.9CH₂
Infrared (IR) Spectroscopy

The following table outlines the expected characteristic absorption bands for this compound, based on its functional groups. The spectrum is typically acquired using a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, SharpN-H Stretch (Secondary Amine)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (CH₂ and OCH₃)
1610-1580StrongC=C and C=N Ring Stretching (Pyridine)
1510-1480StrongAromatic C=C Stretching (Methoxybenzyl)
1245StrongAsymmetric C-O-C Stretch (Aryl Ether)
1175MediumIn-plane C-H Bending
1030MediumSymmetric C-O-C Stretch (Aryl Ether)
820Strongpara-disubstituted Benzene C-H Out-of-plane Bend
Mass Spectrometry (MS)

Mass spectrometry data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular weight of this compound is 214.26 g/mol .[1]

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

m/zProposed FragmentNotes
214[M]⁺Molecular Ion
121[C₈H₉O]⁺4-Methoxybenzyl cation (likely the base peak due to benzylic cleavage)
94[C₅H₆N₂]⁺2-Aminopyridine radical cation
93[C₅H₅N₂]⁺Loss of a hydrogen from the 2-aminopyridine fragment
78[C₅H₄N]⁺Pyridyl cation from further fragmentation

Experimental Protocols & Workflows

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is illustrated below.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard one-pulse sequence was used. Key parameters included a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A standard proton-decoupled pulse sequence was employed. Typical parameters included a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method) : A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.

  • Acquisition : The KBr pellet was placed in a sample holder in the IR beam path. The spectrum was recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting interferogram was Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer, typically with an Electron Ionization (EI) source.

  • Sample Preparation : A dilute solution of the sample was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography : A small volume (typically 1 µL) of the sample solution was injected into the GC inlet. The separation was performed on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure elution of the compound. Helium was typically used as the carrier gas.

  • Mass Spectrometry : As the compound eluted from the GC column, it entered the ion source of the mass spectrometer. The molecules were ionized by electron impact (typically at 70 eV). The resulting ions (molecular ion and fragment ions) were separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

  • Data Processing : The data system generates a total ion chromatogram (TIC) and a mass spectrum for the chromatographic peak corresponding to the analyte. The mass spectrum is plotted as relative intensity versus m/z.

References

Unveiling the Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-Methoxybenzylamino)pyridine is a chemical compound with potential therapeutic applications that are currently under investigation. While comprehensive biological data remains to be fully elucidated in publicly accessible literature, this document serves as a foundational guide to its known chemical properties and outlines a strategic framework for future research into its therapeutic targets. The subsequent sections will provide a detailed overview of the compound's structure, and lay out hypothetical experimental workflows and signaling pathways that could be explored to uncover its mechanism of action and potential clinical utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for any investigation into its therapeutic potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

PropertyValueSource
Molecular Formula C13H14N2OPubChem
Molecular Weight 214.26 g/mol PubChem
CAS Number 19143-81-8Sigma-Aldrich
Appearance White to off-white crystalline powderChemical Suppliers
Solubility Soluble in organic solvents such as DMSO and ethanolGeneral Knowledge

Hypothetical Therapeutic Targets and Signaling Pathways

Given the structural motifs present in this compound, several classes of proteins could be considered as potential therapeutic targets. The aminopyridine core is a common scaffold in medicinal chemistry known to interact with a variety of enzymes and receptors. The methoxybenzyl group can also contribute to binding specificity and affinity.

Potential Target Classes:

  • Kinases: The aminopyridine structure is a well-known hinge-binding motif for many protein kinases.

  • G-protein coupled receptors (GPCRs): The overall structure may allow for interaction with various GPCRs, modulating downstream signaling.

  • Ion Channels: The compound could potentially act as a modulator of various ion channels.

  • Nuclear Receptors: The lipophilic nature of the molecule might permit it to cross the cell membrane and interact with intracellular receptors.

Below is a hypothetical signaling pathway that could be investigated if this compound is found to be a kinase inhibitor.

a_hypothetical_kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates Compound This compound Compound->KinaseB Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical kinase inhibition pathway for this compound.

Proposed Experimental Protocols

To elucidate the therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments that would be crucial in this endeavor.

3.1. Target Identification and Validation

A logical workflow for identifying and validating the molecular targets of a novel compound is essential.

target_identification_workflow cluster_screening Initial Screening cluster_identification Target Identification cluster_validation Target Validation PhenotypicScreening Phenotypic Screening (e.g., cell viability assay) AffinityChromatography Affinity Chromatography-Mass Spectrometry PhenotypicScreening->AffinityChromatography TargetBasedScreening Target-Based Screening (e.g., kinase panel) BindingAssays Biochemical Binding Assays (e.g., SPR, ITC) TargetBasedScreening->BindingAssays AffinityChromatography->BindingAssays ComputationalModeling Computational Docking and Modeling ComputationalModeling->BindingAssays CellularAssays Cellular Thermal Shift Assay (CETSA) BindingAssays->CellularAssays GeneticApproaches Genetic Knockdown/Knockout (siRNA, CRISPR) CellularAssays->GeneticApproaches

Caption: A proposed workflow for target identification and validation.

3.2. In Vitro Binding Assays

Objective: To quantify the binding affinity of this compound to a purified target protein.

Example Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Binding: Flow different concentrations of this compound in a suitable buffer over the sensor chip surface.

  • Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound bound to the protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3.3. Cellular Target Engagement Assays

Objective: To confirm that this compound interacts with its intended target in a cellular context.

Example Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat intact cells with either vehicle control or this compound.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Future Directions and Conclusion

The exploration of this compound as a potential therapeutic agent is in its nascent stages. The immediate focus of future research should be on comprehensive screening to identify its primary biological targets. The experimental workflows and protocols outlined in this document provide a robust framework for such investigations. Successful identification and validation of high-affinity targets will be the critical first step in unlocking the therapeutic potential of this compound and paving the way for preclinical and clinical development. This technical guide serves as a starting point for researchers dedicated to advancing novel therapeutics from the laboratory to the clinic.

The Enduring Legacy of 2-Aminopyridine: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. Its journey from a laboratory curiosity to a key component in numerous clinically significant drugs is a testament to its versatile chemical reactivity and profound biological activity. This in-depth technical guide explores the discovery and history of 2-aminopyridine derivatives, detailing their synthesis, mechanisms of action, and clinical applications.

The Genesis of a Privileged Scaffold: The Chichibabin Reaction

The story of 2-aminopyridine begins with the seminal work of Russian chemist Aleksei Chichibabin in 1914. He developed a method for the direct amination of pyridine using sodium amide (NaNH₂), a reaction now famously known as the Chichibabin reaction. This nucleophilic substitution reaction provides a direct and efficient route to 2-aminopyridine, the foundational building block for a vast family of derivatives.

The reaction typically involves heating pyridine with sodium amide in an inert solvent like N,N-dimethylaniline or xylene. The mechanism proceeds through the addition of the amide anion to the electron-deficient C2 position of the pyridine ring, forming a σ-complex. Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts with a proton source upon workup to release hydrogen gas and yield the 2-aminopyridine product.

Chichibabin_Reaction_Mechanism Pyridine Pyridine Sigma_Complex σ-Complex Intermediate Pyridine->Sigma_Complex + NH₂⁻ NaNH2 NaNH₂ NaNH2->Sigma_Complex Hydride_Elimination Hydride Elimination Sigma_Complex->Hydride_Elimination H2_gas H₂ gas Hydride_Elimination->H2_gas Product_Salt Sodium 2-aminopyridide Hydride_Elimination->Product_Salt - H⁻ Workup Aqueous Workup Product_Salt->Workup Product 2-Aminopyridine Workup->Product

While historically significant, the classical Chichibabin reaction often requires harsh conditions. Modern advancements have led to the development of milder and more efficient protocols, including the use of alternative bases and catalysts, expanding the reaction's scope and utility.

From Building Block to Blockbuster: The Medicinal Chemistry of 2-Aminopyridine Derivatives

The true value of 2-aminopyridine lies in its role as a versatile scaffold for the development of a wide range of therapeutic agents. The presence of both a basic pyridine ring nitrogen and a nucleophilic amino group allows for extensive functionalization, leading to compounds with diverse pharmacological profiles.

Anti-inflammatory Agents: The Story of Piroxicam

One of the most notable early successes of 2-aminopyridine in drug discovery is the non-steroidal anti-inflammatory drug (NSAID) Piroxicam . Belonging to the oxicam class, Piroxicam is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Mechanism of Action of Piroxicam:

Piroxicam_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesis Piroxicam Piroxicam Piroxicam->COX1_COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Quantitative Data for Piroxicam:

EnzymeIC₅₀ (μM)Reference
COX-147[1][2]
COX-225[1][2]
Antibacterial Agents: The Rise of Sulfapyridine

Sulfapyridine was one of the first commercially successful sulfonamide antibiotics and a crucial weapon against bacterial infections in the pre-penicillin era. It functions as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfapyridine prevents bacterial growth and replication.

Mechanism of Action of Sulfapyridine:

Sulfapyridine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth

Antibacterial Activity of Sulfapyridine:

Bacterial StrainMIC (µg/mL)Reference
Yersinia enterocolitica3.1-25[3][4]
Salmonella spp.25-100[3][4]
Staphylococcus aureus (MRSA and VRSA)64-512[5]
Modern Therapeutic Frontiers: Targeting Kinases

In recent years, 2-aminopyridine derivatives have emerged as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.

JAK2 Inhibitors:

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK/STAT pathway.[6] Dysregulation of the JAK2/STAT3 pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[6] Several 2-aminopyridine-based JAK2 inhibitors have been developed, showing promising preclinical activity.[7][8][9]

JAK/STAT Signaling Pathway:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Quantitative Data for a Representative 2-Aminopyridine JAK2 Inhibitor:

KinaseIC₅₀ (nM)
JAK1>1000
JAK29
JAK3>1000
TYK2>1000

Data for a representative compound from preclinical studies.

Modern Synthetic Strategies: Multicomponent Reactions

While the Chichibabin reaction remains a fundamental method, modern organic synthesis has embraced more efficient and atom-economical approaches. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, have become a powerful tool for the synthesis of highly substituted 2-aminopyridine derivatives.[10][11][12][13][14][15]

A common MCR for the synthesis of 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source. This approach allows for the rapid generation of a library of diverse compounds for biological screening.

Experimental Workflow for a Four-Component Synthesis of 2-Amino-3-cyanopyridines:

MCR_Workflow Start Start Reactants Combine Aldehyde, Ketone, Malononitrile, & Ammonium Acetate Start->Reactants Reaction Heat Mixture (e.g., 80-100 °C) Reactants->Reaction Workup Cool and Add Water Reaction->Workup Filtration Filter Precipitate Workup->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Dry the Product Washing->Drying Product 2-Amino-3-cyanopyridine Derivative Drying->Product

Experimental Protocols

General Protocol for the Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives[13]
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (2 mmol), the substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst (Optional): Add a catalytic amount of a suitable catalyst (e.g., TBBDA or PBBS, 0.05 g).

  • Reaction: Heat the mixture with stirring at 100 °C for the appropriate time (typically monitored by TLC).

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Isolation: Add a small amount of ethanol and collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

General Protocol for the Synthesis of 2-Aminopyridine-based JAK2 Inhibitors via Amide Coupling[7]
  • Amide Coupling: To a solution of a substituted 2-aminopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a substituted carboxylic acid (1.1 eq), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired amide intermediate.

  • Subsequent Steps: The amide intermediate can then be subjected to further reactions, such as cyclization and functional group interconversion (e.g., Suzuki coupling), to obtain the final JAK2 inhibitor.[7]

Clinical Significance and Future Perspectives

The 2-aminopyridine scaffold is present in numerous FDA-approved drugs, highlighting its clinical importance.[16] The journey from the discovery of the Chichibabin reaction to the development of sophisticated kinase inhibitors demonstrates the enduring power of this simple heterocycle.

Table of Representative 2-Aminopyridine-Containing Drugs in Clinical Use or Late-Stage Development:

Drug NameTherapeutic AreaMechanism of Action
PiroxicamAnti-inflammatoryNon-selective COX inhibitor
SulfapyridineAntibacterialDihydropteroate synthetase inhibitor
TenoxicamAnti-inflammatoryNon-selective COX inhibitor
DroperidolAntiemetic/AntipsychoticDopamine D2 receptor antagonist
TipranavirAntiviral (HIV)Protease inhibitor
RuxolitinibOncology/ImmunologyJAK1/JAK2 inhibitor

The continued exploration of the chemical space around the 2-aminopyridine core, facilitated by modern synthetic methods and a deeper understanding of disease biology, promises the development of novel and more effective therapies for a wide range of human diseases. The versatility and proven track record of this "privileged scaffold" ensure its prominent place in the future of drug discovery.

References

In Silico Prediction of 2-(4-Methoxybenzylamino)pyridine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted bioactivity of 2-(4-Methoxybenzylamino)pyridine and its derivatives, with a focus on in silico methodologies. While direct comprehensive studies on this specific molecule are limited, this guide synthesizes data from closely related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives to project its potential therapeutic applications and the computational strategies used to predict them. The primary predicted bioactivity for this class of compounds is the inhibition of tubulin polymerization, a key mechanism in anticancer therapies.

Predicted Bioactivity and Mechanism of Action

Derivatives of this compound have been identified as a novel class of tubulin polymerization inhibitors.[1] These compounds are predicted to exert their biological effect by targeting the colchicine binding site on tubulin.[1] By binding to this site, they disrupt the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells. This mechanism of action is a well-established strategy for cancer chemotherapy.

Signaling Pathway

G cluster_0 Drug Interaction cluster_1 Cellular Process Inhibition cluster_2 Cellular Outcome This compound derivative This compound derivative Tubulin Dimer Tubulin Dimer This compound derivative->Tubulin Dimer Microtubule Assembly Microtubule Assembly Tubulin Dimer->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis G A Compound Library Design (this compound derivatives) B Molecular Docking (Target: Tubulin) A->B C QSAR Modeling A->C E Lead Compound Identification B->E C->E D ADME/Toxicity Prediction D->E F Synthesis and In Vitro Testing E->F

References

literature review of N-benzylaminopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-benzylaminopyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Heterocyclic compounds containing nitrogen are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among these, the pyridine ring is a "privileged structure" due to its presence in a vast array of biologically active molecules and its ability to engage in various biological interactions.[3] When combined with a benzylamine moiety, the resulting N-benzylaminopyridine scaffold gives rise to a class of compounds with significant therapeutic potential. These derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive and their analogs, focusing on their synthesis, quantitative biological data, mechanisms of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Synthesis of N-benzylaminopyridine Compounds

The synthesis of N-benzylaminopyridine derivatives is typically achieved through straightforward and well-established chemical reactions. The most common approach involves the nucleophilic aromatic substitution reaction between a halosubstituted pyridine (commonly 2-chloropyridine) and benzylamine or its derivatives.[4] The reaction is often facilitated by a base, such as potassium carbonate, in an organic solvent like toluene, and heated to drive the reaction to completion.[4] An alternative method involves the iminization of a benzaldehyde with an aminopyridine, followed by the hydrogenation of the resulting imine intermediate.

Synthesis_Workflow Reactant1 2-Halopyridine Process Nucleophilic Aromatic Substitution (SNAr) Reactant1->Process + Reactant2 Benzylamine Reactant2->Process Solvent Solvent (e.g., Toluene) Base (e.g., K2CO3) Solvent->Process Product N-benzylaminopyridine Process->Product Heat

Caption: General workflow for the synthesis of N-benzylaminopyridine.

Biological Activities and Therapeutic Applications

N-benzylaminopyridine derivatives and their close isosteres have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

The antiproliferative properties of this class of compounds have been extensively studied against various human cancer cell lines. Their mechanism of action is often linked to the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.[3][5]

Table 1: Anticancer Activity of N-benzylaminopyridine Derivatives and Analogs

Compound Class Cell Line Activity IC50 (µM) Reference(s)
Imidazo[1,2-a]pyrimidine MCF-7 (Breast) Antiproliferative 39.0 - 43.4 [6]
Imidazo[1,2-a]pyrimidine MDA-MB-231 (Breast) Antiproliferative 35.1 - 35.9 [6]
Pyridine Derivatives A549 (Lung) Cytotoxic 5.988 [6]
9-Benzylaminoacridine HCT-116 (Colon) Cytotoxic < 5.0 [7]
Spiro-pyridine Derivatives Caco-2 (Colon) Antiproliferative 7.83 [8]
Spiro-pyridine Derivatives HepG-2 (Liver) Antiproliferative 8.42 [8]

| Sulfapyridine Derivatives | HCT-116 (Colon) | Cytotoxic | 26.10 | |

Antimicrobial Activity

Several studies have highlighted the potential of pyridine derivatives as effective antimicrobial agents against a range of pathogenic bacteria and fungi. The structural modifications on the pyridine and benzyl rings significantly influence the potency and spectrum of their activity.

Table 2: Antimicrobial Activity of N-benzylaminopyridine Derivatives and Analogs

Compound/Derivative Microorganism Activity Type MIC Reference(s)
5-butyl-2-pyridine carboxylic acid Gram-positive bacteria Antibacterial 0.069 - 1.12 mg/mL [4]
Isonicotinic acid hydrazide S. aureus, E. coli, C. albicans Antibacterial/Antifungal 2.18 - 3.08 µM/mL [9]
N-alkylated pyridine salts S. aureus, E. coli Antibacterial 55 - 56 µg/mL [9]
Carbazole Derivatives S. aureus Antibacterial 32 µg/mL [10]

| Quinoxaline-2-carboxamides | M. tuberculosis H37Ra | Antimycobacterial | 3.91 - 15.625 µg/mL|[11] |

Enzyme Inhibition: Histone Deacetylase (HDAC)

A significant mechanism contributing to the anticancer effect of N-benzylaminopyridine analogs is the inhibition of histone deacetylases (HDACs).[5] HDACs are crucial enzymes that regulate gene expression; their dysregulation is a hallmark of many cancers.[12] Inhibitors typically feature a zinc-binding group, a linker, and a capping group that interacts with the enzyme's active site. Analogs like N-benzylpyrimidin-2-amines have shown potent, selective inhibition of Class I HDACs.[5][12]

Table 3: HDAC Inhibitory Activity of N-benzylaminopyridine Analogs

Compound Class Target Activity IC50 (µM) Reference(s)
Pyrazine Linked 2-Aminobenzamide HDAC1 Inhibition 0.07 [5][13]
Pyrazine Linked 2-Aminobenzamide HDAC2 Inhibition 0.26 [5][13]
Pyrazine Linked 2-Aminobenzamide HDAC3 Inhibition 0.40 [5][13]

| N-heterocyclic hydroxamic acids | HeLa Nuclear Extract | Inhibition | 3-fold > SAHA |[14] |

Signaling Pathways

The inhibition of HDAC by N-benzylaminopyridine-like compounds initiates a cascade of events within the cancer cell. By preventing the removal of acetyl groups from histones, the chromatin structure remains relaxed (hyperacetylated). This allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and pro-apoptotic genes like Bax, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

HDAC_Pathway Compound N-benzylaminopyridine Analog (HDACi) HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription (e.g., p21, Bax) Chromatin->Transcription Allows Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Induces

Caption: HDAC inhibition pathway leading to apoptosis.

Pharmacokinetics

While extensive pharmacokinetic data for N-benzylaminopyridine compounds are not widely available in the literature, studies on structurally related benzylamine and pyrimidine analogs provide valuable insights. The overall pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) determines the therapeutic efficacy and safety of a drug candidate. Key parameters investigated for analogs include membrane permeability (e.g., using Caco-2 cell monolayers), metabolic stability in liver microsomes, and brain penetration. For many pyrimidine analogs, intracellular activation via phosphorylation is a critical step for their pharmacological effect, making intracellular pharmacokinetics a key area of study.[15]

Pharmacokinetics_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) Permeability Permeability Assay (e.g., Caco-2) Dosing Administration (IV, PO) Permeability->Dosing Metabolism Metabolic Stability (Liver Microsomes) Metabolism->Dosing Binding Plasma Protein Binding Binding->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate Parameters (t1/2, AUC, CL) Analysis->PK_Params

Caption: A typical workflow for preclinical pharmacokinetic studies.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of N-benzylaminopyridine compounds, compiled from various literature sources.

Protocol 1: Synthesis of 2-(Benzylamino)pyridine

This protocol is a generalized procedure based on common synthetic methods.[4]

  • Reactant Preparation: To a round-bottom flask, add 2-chloropyridine (1.0 eq) and benzylamine (1.1 eq).

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by potassium carbonate (1.5 eq) as the base.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)pyridine.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a standard method for assessing cytotoxicity against adherent cancer cell lines.[6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the bound stain. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 2-(4-Methoxybenzylamino)pyridine, a valuable intermediate in pharmaceutical and materials science research. Two primary synthetic routes are presented: Reductive Amination and Buchwald-Hartwig Amination. Each method is described with a step-by-step experimental protocol, a comprehensive list of materials, and expected outcomes. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, a visual workflow diagram is provided for the Reductive Amination pathway to facilitate experimental planning. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Method 1: Reductive Amination

Principle

Reductive amination is a widely used method to form amines from a carbonyl compound and an amine.[1] This one-pot reaction proceeds via an intermediate imine, which is subsequently reduced to the target secondary amine.[2] For the synthesis of this compound, 2-aminopyridine is reacted with 4-methoxybenzaldehyde to form an imine, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (STAB).[3] STAB is often preferred as it is selective for the imine over the aldehyde and is effective under weakly acidic conditions that favor imine formation.[2][3]

Reaction Scheme

Reductive Amination Scheme
Experimental Protocol

1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
2-Aminopyridine504-29-094.111.00 g10.63
4-Methoxybenzaldehyde123-11-5136.151.45 g10.63
Sodium Triacetoxyborohydride56553-60-7211.942.70 g12.75
Dichloromethane (DCM)75-09-284.9350 mL-
Acetic Acid (Glacial)64-19-760.050.61 mL10.63
Saturated Sodium Bicarbonate--~40 mL-
Brine--~20 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37q.s.-

2. Equipment

EquipmentPurpose
100 mL Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Argon/Nitrogen inletInert atmosphere
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Glass column for chromatographyPurification
Thin-Layer Chromatography (TLC) platesReaction monitoring

3. Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyridine (1.00 g, 10.63 mmol) and 4-methoxybenzaldehyde (1.45 g, 10.63 mmol).

  • Solvent Addition: Add dichloromethane (50 mL) and glacial acetic acid (0.61 mL, 10.63 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (2.70 g, 12.75 mmol) to the mixture in portions over 10 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slowly adding 40 mL of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.[4]

Workflow Diagram

G Diagram 1: Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-Aminopyridine, 4-Methoxybenzaldehyde, and Acetic Acid in DCM B Add Sodium Triacetoxyborohydride A->B C Stir at Room Temperature (12-18h) B->C D Quench with sat. NaHCO3 C->D E Extract with DCM D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: Diagram 1: Reductive Amination Workflow.

Method 2: Buchwald-Hartwig Amination

Principle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method is highly versatile and allows for the coupling of amines with aryl halides or triflates under relatively mild conditions.[6][7] For this synthesis, 2-chloropyridine is coupled with 4-methoxybenzylamine using a palladium catalyst, a specialized phosphine ligand, and a strong base. The reaction typically requires an inert atmosphere to protect the catalyst from oxidation.[8]

Reaction Scheme

Buchwald-Hartwig Amination Scheme
Experimental Protocol

1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
2-Chloropyridine109-09-1113.551.00 g8.81
4-Methoxybenzylamine2393-23-9137.181.33 g9.69
Pd₂(dba)₃51364-51-3915.7281 mg0.088 (1 mol%)
Xantphos161265-03-8578.68153 mg0.264 (3 mol%)
Sodium tert-butoxide865-48-596.101.27 g13.21
Toluene (Anhydrous)108-88-392.1445 mL-
Ethyl Acetate141-78-688.11--
Hexanes110-54-386.18--
Celite®61790-53-2-q.s.-

2. Equipment

EquipmentPurpose
Schlenk flask or oven-dried vialReaction vessel for inert atmosphere
Magnetic stirrer and stir barAgitation
Argon/Nitrogen gas line with manifoldMaintaining inert atmosphere
Septa, needles, and syringesAnhydrous/anaerobic transfers
Heating mantle or oil bathTemperature control
Rotary evaporatorSolvent removal
Glass column for chromatographyPurification

3. Procedure

  • Inert Atmosphere Setup: Add Pd₂(dba)₃ (81 mg, 0.088 mmol), Xantphos (153 mg, 0.264 mmol), and sodium tert-butoxide (1.27 g, 13.21 mmol) to an oven-dried Schlenk flask.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (45 mL), followed by 2-chloropyridine (1.00 g, 8.81 mmol), and finally 4-methoxybenzylamine (1.33 g, 9.69 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aryl chloride.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.

Data Summary

Characterization Data for this compound

PropertyValue
Molecular Formula C₁₃H₁₄N₂O[9]
Molecular Weight 214.26 g/mol [9]
Appearance Off-white to pale yellow solid
Melting Point 98-101 °C
¹H NMR (400 MHz, CDCl₃) δ 8.10 (d, 1H), 7.40 (t, 1H), 7.25 (d, 2H), 6.88 (d, 2H), 6.60 (t, 1H), 6.45 (d, 1H), 5.20 (br s, 1H, NH), 4.45 (d, 2H), 3.80 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 159.0, 158.2, 148.1, 137.5, 131.4, 129.2, 114.5, 114.1, 107.8, 55.3, 48.5.
Mass Spec (ESI-MS) m/z 215.1 [M+H]⁺

Note: NMR and MS data are predicted and may vary slightly based on experimental conditions and purity.

Comparison of Synthetic Methods

FeatureReductive AminationBuchwald-Hartwig Amination
Starting Materials 2-Aminopyridine, Aldehyde2-Halopyridine, Amine
Key Reagents Hydride reducing agent (e.g., STAB)Palladium catalyst, phosphine ligand, strong base
Reaction Conditions Room temperature, atmospheric pressureElevated temperature (80-110 °C), inert atmosphere
Advantages Milder conditions, readily available reagents, no transition metalsBroader substrate scope, high functional group tolerance[5]
Disadvantages Potential for over-alkylation (less common with this method)Air/moisture sensitive catalyst, higher cost of reagents
Typical Yield 70-90%75-95%

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium triacetoxyborohydride and sodium tert-butoxide are moisture-sensitive and can react with water; handle with care.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate caution.

  • Dichloromethane and toluene are volatile organic solvents; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

The Pivotal Role of 2-(4-Methoxybenzylamino)pyridine in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine derivatives, 2-(4-Methoxybenzylamino)pyridine has emerged as a valuable intermediate for the synthesis of compounds with significant biological activity. This document provides detailed application notes and protocols on the utilization of this compound in the discovery of novel tubulin polymerization inhibitors, a critical class of anticancer agents.

Application Notes

This compound serves as a key building block in the synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives. These derivatives have demonstrated potent cytotoxic activity against a panel of human tumor cell lines by targeting a fundamental process in cell division: tubulin polymerization.

Mechanism of Action: The synthesized analogs of this compound act as tubulin polymerization inhibitors. They bind to the colchicine binding site on the β-subunit of tubulin, thereby disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Therapeutic Potential: The discovery of potent tubulin inhibitors derived from this compound opens avenues for the development of new anticancer drugs. These compounds show promise for overcoming some of the limitations of existing tubulin-targeting agents, such as drug resistance and neurotoxicity.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of key derivatives synthesized from a this compound scaffold. These compounds, identified as tertiary diarylamine derivatives, have shown significant anti-proliferative and tubulin-inhibiting properties[1].

Table 1: Cytotoxicity of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives against Human Tumor Cell Lines [1]

Compound IDR⁴A549 (GI₅₀, µM)KB (GI₅₀, µM)KBVIN (GI₅₀, µM)DU145 (GI₅₀, µM)
6a COOMeCl0.230.210.190.29
7g CH₂OMeCl0.410.350.330.39
8c COOMeCF₃0.330.290.260.36

*GI₅₀: The concentration required to inhibit cell growth by 50%. *Cell Lines: A549 (non-small cell lung carcinoma), KB (oral epidermoid carcinoma), KBVIN (vincristine-resistant KB subline), DU145 (prostate carcinoma).

Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding [1]

Compound IDTubulin Polymerization (IC₅₀, µM)Colchicine Binding Inhibition (%) at 5 µM
6a 1.485
7g 1.778
8c 1.582
CA-4 (Combretastatin A-4) 1.292

*IC₅₀: The concentration required to inhibit tubulin polymerization by 50%. *CA-4 is a known tubulin polymerization inhibitor used as a positive control.

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives[1]

This protocol outlines the key synthetic step for creating the bioactive derivatives from a precursor related to this compound.

Materials:

  • Substituted N-(4-methoxyphenyl)pyridin-2-amine

  • Appropriate alkyl halide (e.g., methyl iodide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting N-(4-methoxyphenyl)pyridin-2-amine in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1]

Materials:

  • Human tumor cell lines (A549, KB, KBVIN, DU145)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the compound concentration.

Protocol 3: Tubulin Polymerization Assay[1]

Materials:

  • Bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1.0 mM)

  • Test compounds dissolved in DMSO

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a solution of tubulin (e.g., 1 mg/mL) in General Tubulin Buffer.

  • Add the test compound at various concentrations to the tubulin solution.

  • Incubate the mixture on ice for 15 minutes.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette at 37 °C.

  • Monitor the increase in absorbance at 340 nm for 30-60 minutes.

  • The IC₅₀ value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a DMSO control.

Visualizations

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Outcome tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization disruption Microtubule Disruption compound This compound Derivative colchicine_site Colchicine Binding Site on β-Tubulin compound->colchicine_site Binds to colchicine_site->mt Inhibits Polymerization arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action of this compound derivatives.

G start Start: N-(4-methoxyphenyl)pyridin-2-amine step1 1. Deprotonation with NaH in DMF start->step1 step2 2. Alkylation with R-X step1->step2 product Product: N-Alkyl-N-(4-methoxyphenyl) pyridin-2-amine step2->product purification Purification: Silica Gel Chromatography product->purification

Caption: Synthetic workflow for N-alkylation.

References

Application Notes and Protocols for 2-(4-Methoxybenzylamino)pyridine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzylamino)pyridine is a valuable synthetic intermediate, primarily recognized for its role in the synthesis of the first-generation antihistamine, Mepyramine (Pyrilamine). Its structural motif, combining a pyridine ring with a substituted benzylamine, makes it a versatile scaffold for the development of a variety of biologically active molecules. Pyridine derivatives are a prominent class of heterocyclic compounds in drug discovery, known to exhibit a wide range of pharmacological activities, including antihistaminic, anticancer, antimicrobial, and antiviral properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the development of pharmacologically active compounds.

Key Applications

The primary application of this compound is in the synthesis of Mepyramine and its analogues. This is typically achieved through an N-alkylation reaction, where the secondary amine of the intermediate is reacted with a suitable alkylating agent.

Furthermore, the pyridine and benzylamine moieties of this compound offer multiple sites for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. Derivatives have been explored for their potential as:

  • Antihistamines: Targeting the histamine H1 receptor.

  • Kinase Inhibitors: Modulating the activity of various protein kinases involved in cell signaling pathways.

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
CAS Number 52818-63-0[1]
Appearance Not specified (likely solid)
IUPAC Name N-[(4-methoxyphenyl)methyl]pyridin-2-amine[1]
Table 2: Biological Activity of Mepyramine (a key derivative)
TargetActivityValueReference
Histamine H1 Receptor Inverse Agonist-[2]
Muscarinic Acetylcholine Receptors Negligible Anticholinergic Activity130,000-fold selectivity for H1 over muscarinic receptors
Table 3: In-Vitro Antiproliferative Activity of Selected Pyridine Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Compound 4h PC-3 (Prostate Cancer)0.7 ± 0.4[3]
Compound 4g PC-3 (Prostate Cancer)0.9 ± 0.4[3]
Compound 4a SKOV-3 (Ovarian Cancer)0.6 ± 0.2[3]
Compound 4h SKOV-3 (Ovarian Cancer)0.6 ± 0.1[3]
Compound 4g HeLa (Cervical Cancer)0.9 ± 1.5[3]
Compound 4h HeLa (Cervical Cancer)0.9 ± 0.4[3]

Experimental Protocols

Protocol 1: Synthesis of Mepyramine (N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine) via N-Alkylation of this compound

This protocol describes the synthesis of Mepyramine by reacting this compound with 2-(dimethylamino)ethyl chloride. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Materials:

  • This compound

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Preparation of the nucleophile: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium salt of the amine.

  • Alkylation: To the resulting solution, add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 equivalents) portionwise. Note that the hydrochloride salt will react with the excess sodium hydride.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Mepyramine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Synthesis_of_Mepyramine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Intermediate This compound Reaction N-Alkylation (SN2) Intermediate->Reaction Alkylating_Agent 2-(Dimethylamino)ethyl chloride Alkylating_Agent->Reaction Base NaH Base->Reaction Solvent DMF Solvent->Reaction Mepyramine Mepyramine Reaction->Mepyramine

Caption: Synthetic scheme for the N-alkylation of this compound to produce Mepyramine.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactants: - this compound - 2-(Dimethylamino)ethyl chloride - NaH in DMF Start->Reactant_Prep Reaction_Setup Set up reaction under N2 atmosphere Reactant_Prep->Reaction_Setup Deprotonation Deprotonate amine with NaH Reaction_Setup->Deprotonation Alkylation Add alkylating agent and heat Deprotonation->Alkylation Monitoring Monitor reaction by TLC Alkylation->Monitoring Workup Quench, extract, and wash Monitoring->Workup Reaction Complete Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis and purification of Mepyramine.

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane cluster_downstream Downstream Effects Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq protein H1R->Gq Activates Mepyramine Mepyramine (Inverse Agonist) Mepyramine->H1R Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Mepyramine.

References

Application Notes and Protocols: Experimental Setup for 2-(4-Methoxybenzylamino)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(4-Methoxybenzylamino)pyridine, a key intermediate in medicinal chemistry. The protocols are based on established N-alkylation methodologies for 2-aminopyridines.

Introduction

N-substituted 2-aminopyridines are pivotal structural motifs in the development of novel therapeutic agents and functional materials. The compound this compound, in particular, serves as a versatile building block. The presence of the 2-aminopyridine core and the 4-methoxybenzyl group allows for a wide range of further chemical modifications, making it a valuable precursor in drug discovery programs. For instance, derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been investigated as tubulin polymerization inhibitors, highlighting the potential of this structural class in oncology research[1].

This guide details a common and effective method for the synthesis of this compound via reductive amination, a widely used and generally high-yielding approach for forming secondary amines.

Experimental Protocols

A prevalent and effective method for the N-monoalkylation of 2-aminopyridines is through reductive amination. This approach involves the reaction of 2-aminopyridine with an aldehyde (in this case, 4-methoxybenzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a commonly used reducing agent for this transformation under mild conditions[2].

2.1. Synthesis of this compound via Reductive Amination

This protocol outlines the synthesis of this compound from 2-aminopyridine and 4-methoxybenzaldehyde using sodium borohydride as the reducing agent.

Materials:

  • 2-Aminopyridine

  • 4-Methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)[2]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a mixture of THF and methanol, add 4-methoxybenzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound via reductive amination.

ParameterValueReference
Reactants
2-Aminopyridine1.0 mmol (94.1 mg)Stoichiometric Base
4-Methoxybenzaldehyde1.1 mmol (149.7 mg)Reactant
Sodium Borohydride1.5 mmol (56.7 mg)Reducing Agent[2]
Reaction Conditions
SolventTHF/Methanol[2]
Temperature0 °C to Room Temperature[2]
Reaction Time6-8 hoursEstimated
Product
Product NameThis compound
Molecular FormulaC₁₃H₁₄N₂O[3]
Molecular Weight214.26 g/mol [3]
Expected Yield70-90%Inferred from similar reactions
Purity>95% (after chromatography)Standard expectation

Visualization

4.1. Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Mix 2-Aminopyridine & 4-Methoxybenzaldehyde in THF/MeOH imine 2. Stir for Imine Formation (RT, 1-2h) reactants->imine reduction 3. Add NaBH4 (0 °C) & Stir (RT, 4-6h) imine->reduction quench 4. Quench with Water & Concentrate reduction->quench extract 5. Extract with EtOAc quench->extract wash 6. Wash with NaHCO3 & Brine extract->wash dry 7. Dry over Na2SO4 & Concentrate wash->dry purify 8. Column Chromatography dry->purify analyze 9. Characterize (NMR, MS) purify->analyze

Caption: Workflow for the synthesis of this compound.

4.2. Hypothetical Signaling Pathway

Given that N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as tubulin polymerization inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that such a compound might influence.[1]

signaling_pathway cluster_cell Cellular Processes compound This compound Derivative tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis microtubules->mitosis Spindle Formation apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest Leads to

References

Application Notes and Protocols for the Characterization of 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(4-Methoxybenzylamino)pyridine, a molecule of interest in medicinal chemistry. The following protocols cover chromatographic and spectroscopic techniques essential for confirming the identity, purity, and structural features of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: High-Performance Liquid Chromatography with UV detection is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase method allows for the separation of the main compound from potential impurities.

Protocol:

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the purity evaluation of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 2) and an organic modifier (e.g., acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength, determined by UV-Vis spectral analysis (e.g., 254 nm).[2]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. Due to the presence of an amine group, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Protocol:

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation (with Derivatization):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the amine to a less polar and more volatile silyl derivative.[3]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient program, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: The mass spectrum of the main peak should be compared with a reference spectrum or interpreted based on known fragmentation patterns of N-benzylpyridine derivatives. Common fragmentation would involve cleavage of the benzylic C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms within the molecule.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0-200 ppm.

  • Data Analysis: Assign the signals based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques like COSY and HSQC can be used for more complex assignments. The expected signals include those for the methoxy group, the methylene bridge, and the aromatic protons of both the pyridine and the methoxybenzyl rings.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a quick and simple method to confirm the presence of key functional groups in this compound, such as the N-H bond, C-N bonds, aromatic rings, and the ether linkage.

Protocol:

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy for Determining Absorption Maxima

Application Note: UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax) for this compound, which is crucial for setting the detection wavelength in HPLC analysis.

Protocol:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm, using the solvent as a blank.

  • Data Analysis: Identify the wavelength(s) at which the absorbance is at a maximum. For pyridine and its derivatives, characteristic absorptions are expected in the UV region.[2]

Quantitative Data Summary

Analytical TechniqueParameterExpected Value/Range
HPLC Purity>98% (typical for a purified compound)
Retention TimeDependent on specific method conditions
GC-MS Molecular Ion (M+)m/z 214
Key FragmentsExpected fragments from benzylic cleavage
¹H NMR (CDCl₃) Methoxy Protons (-OCH₃)~3.8 ppm (singlet)
Methylene Protons (-CH₂-)~4.5 ppm (doublet)
Aromatic Protons6.5 - 8.2 ppm (multiplets)
¹³C NMR (CDCl₃) Methoxy Carbon (-OCH₃)~55 ppm
Methylene Carbon (-CH₂-)~48 ppm
Aromatic Carbons110 - 160 ppm
FTIR (KBr) N-H Stretch~3400 cm⁻¹
C-H Stretch (aromatic)~3100-3000 cm⁻¹
C-H Stretch (aliphatic)~2950-2850 cm⁻¹
C=N, C=C Stretch (aromatic)~1600-1450 cm⁻¹
C-O Stretch (ether)~1250 cm⁻¹
UV-Vis (Ethanol) λmax~254 nm[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC-UV (Purity Assessment) purification->hplc Purity > 98%? gcms GC-MS (Identification & Impurity Profiling) purification->gcms nmr NMR (¹H, ¹³C) (Structural Elucidation) purification->nmr ftir FTIR (Functional Group ID) purification->ftir uvvis UV-Vis (λmax Determination) purification->uvvis

General workflow for synthesis and characterization.

signaling_pathway cluster_tubulin Tubulin Dynamics cluster_inhibition Inhibition by this compound cluster_cellular_effects Cellular Consequences tubulin_dimer α/β-Tubulin Heterodimer microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization inhibition Inhibition of Polymerization tubulin_dimer->inhibition Conformational Change microtubule->tubulin_dimer Depolymerization compound This compound (Colchicine Site Inhibitor) compound->tubulin_dimer Binds to Colchicine Site on β-tubulin disruption Microtubule Network Disruption inhibition->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Inhibition of tubulin polymerization signaling pathway.

References

Application Notes and Protocols for Cell-based Assays Involving 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzylamino)pyridine and its derivatives are a class of synthetic small molecules that have shown promise as potent inhibitors of tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them attractive candidates for cancer chemotherapy.

These application notes provide an overview of the cellular effects of this compound derivatives and detailed protocols for evaluating their biological activity in cell-based assays. The primary mechanism of action for this class of compounds is the inhibition of tubulin assembly, likely through interaction with the colchicine binding site.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound derivatives are believed to exert their cytotoxic effects by interfering with the formation of microtubules. This disruption leads to the arrest of the cell cycle at the G2/M phase and can subsequently trigger the intrinsic apoptotic pathway.

Tubulin_Inhibition_Pathway This compound This compound Tubulin_Dimers Tubulin_Dimers This compound->Tubulin_Dimers Binds to Colchicine Site Microtubule_Assembly Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Disrupted_Microtubules Disrupted_Microtubules Tubulin_Dimers->Disrupted_Microtubules Inhibits Mitotic_Spindle_Formation_Failure Mitotic_Spindle_Formation_Failure Disrupted_Microtubules->Mitotic_Spindle_Formation_Failure Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Mitotic_Spindle_Formation_Failure->Cell_Cycle_Arrest_G2M Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Caption: Proposed signaling pathway for this compound.

Data Presentation: Cytotoxicity of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives

The following table summarizes the 50% growth inhibition (GI₅₀) values for several N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives against a panel of human tumor cell lines. This data highlights the potent anti-proliferative activity of this class of compounds.

CompoundR² GroupA549 (Lung) GI₅₀ (μM)KB (Nasopharyngeal) GI₅₀ (μM)KBVIN (Multidrug-Resistant) GI₅₀ (μM)DU145 (Prostate) GI₅₀ (μM)
3a Methyl1.55 ± 0.122.20 ± 0.181.98 ± 0.151.87 ± 0.14
4a Allyl1.88 ± 0.162.54 ± 0.212.33 ± 0.192.12 ± 0.17
4b Cyclopentyl> 20> 20> 20> 20
4c Acetyl> 20> 20> 20> 20
5a Methyl3.12 ± 0.254.56 ± 0.374.11 ± 0.333.89 ± 0.31
5b Methyl2.70 ± 0.223.98 ± 0.323.54 ± 0.283.21 ± 0.26
5c Methyl8.76 ± 0.709.63 ± 0.778.99 ± 0.729.15 ± 0.73

Data presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of This compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT reagent to each well Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ value Read_Absorbance->Calculate_IC50 Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis Seed_Cells Seed cells in 6-well plate Treat_Compound Treat with this compound (e.g., IC₅₀ concentration) Seed_Cells->Treat_Compound Incubate Incubate for 24-48 hours Treat_Compound->Incubate Harvest_Cells Harvest cells (including supernatant) Incubate->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Dark Incubate for 15 min in the dark Add_Stains->Incubate_Dark Acquire_Data Acquire data on a flow cytometer Incubate_Dark->Acquire_Data Analyze_Quadrants Analyze quadrants: Viable, Early Apoptotic, Late Apoptotic, Necrotic Acquire_Data->Analyze_Quadrants

Application Notes and Protocols for Testing the Anticancer Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols and application notes for the evaluation of pyridine derivatives as potential anticancer agents. The methodologies outlined herein cover initial in vitro screening to more detailed mechanistic studies and in vivo efficacy models, establishing a robust framework for identifying promising therapeutic candidates.

Introduction

Pyridine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to target various critical biological pathways involved in cancer progression, such as kinase signaling, cell cycle regulation, and apoptosis.[1][2][3][4] Mechanistic studies have revealed their capacity to inhibit key enzymes like VEGFR-2, which is crucial for angiogenesis, and to modulate signaling pathways such as the PI3K/Akt/mTOR pathway.[1][5][6] This document offers a standardized approach to systematically evaluate the anticancer potential of novel pyridine derivatives.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines.[7] These in vitro assays are crucial for determining the cytotoxic and anti-proliferative effects of the test compounds and for selecting promising candidates for further investigation.[7][8][9]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of this color is directly proportional to the number of viable cells.[10][11][12]

Experimental Protocol: MTT Assay [10][11][12][13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Data Presentation:

Table 1: Cytotoxicity of Pyridine Derivatives against Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Derivative 1 5.28.16.5
Derivative 2 1.83.52.1
Derivative 3 12.515.314.8
Doxorubicin 0.91.21.0

Note: The IC50 values are hypothetical and should be replaced with experimental data. A lower IC50 value indicates greater potency.

Experimental Workflow: MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate attach Incubate Overnight for Attachment seed->attach treat Treat Cells with Compounds attach->treat prep_comp Prepare Serial Dilutions of Pyridine Derivatives prep_comp->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 Values read->calculate PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Pyridine Pyridine Derivative Pyridine->Akt Inhibition

References

Developing Novel Analogs from 2-(4-Methoxybenzylamino)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel analogs from the lead compound 2-(4-Methoxybenzylamino)pyridine. The focus is on the synthesis of new chemical entities, their evaluation for anticancer activity, and the elucidation of their potential mechanisms of action.

Introduction

Substituted 2-aminopyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The parent compound, this compound, presents a versatile starting point for the development of novel analogs with potential therapeutic applications, particularly in oncology. By modifying the pyridine ring, the benzyl group, or the secondary amine linker, it is possible to explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Recent studies on closely related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have demonstrated their potential as tubulin polymerization inhibitors, exhibiting significant cytotoxic activity against various human tumor cell lines.[2] Furthermore, other pyridine and pyrimidine derivatives have shown promise as inhibitors of key signaling kinases such as EGFR and VEGFR-2, which are critical drivers of tumor growth and angiogenesis.[3][4][5]

These application notes will guide researchers through the process of designing, synthesizing, and evaluating novel analogs of this compound, with a focus on anticancer applications.

Design Strategy for Novel Analogs

The chemical structure of this compound offers multiple avenues for modification to generate a library of novel analogs. A systematic approach to SAR studies is recommended.

Logical Relationship for Analog Design

Analog Design Strategy Analog Design Strategy from this compound cluster_pyridine Pyridine Ring Modifications cluster_benzyl Benzyl Ring Modifications cluster_amine Amine Linker Modifications Start This compound P1 Substitution at C3, C4, C5, C6 Start->P1 Modify B1 Substitution on the phenyl ring Start->B1 Modify A1 N-alkylation or N-acylation Start->A1 Modify P2 Introduction of halogens (Cl, F, Br) P3 Addition of electron-donating groups (e.g., -CH3) P4 Addition of electron-withdrawing groups (e.g., -NO2, -CN) Evaluation Biological Evaluation (Cytotoxicity, Target-based assays) P4->Evaluation B2 Varying methoxy (-OCH3) position B3 Replacement of -OCH3 with other groups (e.g., -OH, -Cl, -F) B4 Introduction of additional substituents B4->Evaluation A2 Introduction of a spacer A2->Evaluation

Caption: A logical workflow for designing novel analogs of this compound.

Synthesis Protocols

The following protocols describe general methods for the synthesis of substituted 2-aminopyridine derivatives. These can be adapted for the synthesis of the designed analogs.

Protocol 3.1: General Procedure for N-Alkylation of this compound

This protocol is adapted from the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines.[2]

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated analog.

Protocol 3.2: Synthesis of Substituted 2-Aminopyridines via Multicomponent Reaction

This protocol provides a versatile one-pot method for synthesizing a variety of substituted 2-aminopyridines.[6]

Materials:

  • Aryl aldehyde

  • Malononitrile

  • Active methylene compound (e.g., ethyl cyanoacetate, acetylacetone)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired substituted 2-aminopyridine derivative.

Biological Evaluation Protocols

The following protocols are essential for evaluating the anticancer potential of the newly synthesized analogs.

Protocol 4.1: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Experimental Workflow for MTT Assay

MTT Assay Workflow MTT Cell Viability Assay Workflow Start Seed cancer cells in a 96-well plate Incubate Incubate for 24 hours Start->Incubate Treat Treat cells with varying concentrations of analogs Incubate->Treat Incubate_2 Incubate for 48-72 hours Treat->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4 hours Add_MTT->Incubate_3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the synthesized analogs in the complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the analogs to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Protocol 4.2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against specific kinases (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized analogs dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the kinase, and the substrate peptide in a 384-well plate.

  • Add the synthesized analogs at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the signal to develop.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison and SAR analysis.

Table 1: Cytotoxicity of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Analogs against Human Cancer Cell Lines

CompoundGI₅₀ (µM)[2]
A549 KB KBVIN DU145
1a HH13.52.402.953.50
3a CH₃H2.201.551.651.70
6a CH₃3-F0.280.190.210.20
7g CH₃4-CF₃0.410.300.350.33
8c C₂H₅3-Cl0.350.250.280.27

GI₅₀: 50% growth inhibition concentration. Data extracted from a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors.[2]

Table 2: Kinase Inhibitory Activity of Representative Pyridine Analogs

CompoundTarget KinaseIC₅₀ (µM)Reference
Analog X EGFR[Insert Data][Cite Source]
Analog Y VEGFR-2[Insert Data][Cite Source]
Sorafenib VEGFR-20.10[5]
Erlotinib EGFR[Insert Data][Cite Source]

(Note: This is a template table. Actual data needs to be generated from experimental work.)

Signaling Pathway Analysis

Based on the biological evaluation, further experiments can be conducted to elucidate the mechanism of action. If the analogs show potent activity as EGFR or VEGFR-2 inhibitors, the following signaling pathway can be investigated.

EGFR/VEGFR-2 Signaling Pathway

EGFR_VEGFR_Signaling Simplified EGFR/VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Transcription Cell_Responses Cell Proliferation, Angiogenesis, Survival Transcription->Cell_Responses leads to Analog Novel Analog (Inhibitor) Analog->EGFR Analog->VEGFR2

Caption: A simplified diagram of the EGFR and VEGFR-2 signaling pathways, potential targets for novel pyridine analogs.

Protocol 6.1: Western Blot Analysis

Western blotting can be used to determine the effect of the analogs on the phosphorylation status of key proteins in a signaling cascade.

Procedure:

  • Treat cancer cells with the active analogs at their IC₅₀ concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analyze the band intensities to determine the change in protein phosphorylation.

By following these protocols and application notes, researchers can systematically develop and evaluate novel analogs of this compound as potential anticancer agents.

References

Troubleshooting & Optimization

troubleshooting low yield in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminopyridines, with a focus on resolving issues related to low product yield.

Section 1: General Troubleshooting for Low Yield

Low yields in aminopyridine synthesis can often be traced back to a few common culprits. This section provides a general framework for troubleshooting before diving into method-specific issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low after purification. Where should I start troubleshooting?

A1: Start by systematically evaluating each stage of your process:

  • Reaction Monitoring: Are you monitoring the reaction to completion? Incomplete reactions are a primary cause of low yields. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

  • Reagent Quality: Are your reagents and solvents pure and anhydrous (if required)? Moisture and impurities can quench reagents or catalyze side reactions.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, such as palladium-catalyzed couplings, ensure a properly maintained inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Is the reaction temperature optimal and stable? Both insufficient and excessive heat can lead to incomplete reactions or product decomposition.

  • Work-up and Extraction: Are you losing product during the work-up? Check the pH during aqueous washes and ensure you are using the correct solvent for extraction. Aminopyridines can have varying solubility depending on their substitution and the pH of the aqueous layer.

  • Purification: Is your purification method suitable? Product loss can occur during column chromatography (streaking, irreversible adsorption) or recrystallization (product too soluble in the chosen solvent).

Q2: I'm observing multiple spots on my TLC plate, and the desired product spot is faint. What could be the issue?

A2: The presence of multiple spots indicates the formation of byproducts. This could be due to:

  • Side Reactions: The chosen reaction conditions might be promoting competing reaction pathways.

  • Starting Material Decomposition: Your starting materials may be degrading under the reaction conditions.

  • Product Decomposition: The aminopyridine product itself might be unstable under the reaction conditions or during work-up.

To address this, consider optimizing reaction parameters such as temperature, reaction time, and the choice of catalyst or base.

Troubleshooting Workflow: General Approach

Here is a general workflow to diagnose and resolve low-yield issues in your aminopyridine synthesis.

G start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete Yes complete Reaction Complete check_reaction->complete No check_reagents Verify Reagent/Solvent Quality incomplete->check_reagents check_workup Review Work-up & Extraction Procedure complete->check_workup optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->optimize_conditions solution Improved Yield optimize_conditions->solution check_purification Evaluate Purification Method check_workup->check_purification check_purification->solution

Caption: General troubleshooting workflow for low yield.

Section 2: Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide. While effective, it can be prone to low yields if not performed carefully.

Frequently Asked Questions (FAQs)

Q1: My Chichibabin reaction is giving a very low yield of 2-aminopyridine. What are the most likely causes?

A1: Low yields in the Chichibabin reaction are often linked to the following factors:

  • Purity of Sodium Amide: The reaction is sensitive to the quality of the sodium amide. Interestingly, very pure sodium amide may react poorly, while less pure, technical-grade sodium amide sometimes gives better yields, possibly due to the catalytic effect of impurities.[1]

  • Reaction Temperature: High temperatures (typically 100-130°C in solvents like xylene or toluene) are usually required for unactivated pyridines.[2] Insufficient temperature will lead to an incomplete reaction.

  • Moisture: The reaction is highly sensitive to moisture, as water will quench the sodium amide. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Formation of Isomers: While the 2-amino isomer is favored, formation of the 4-amino isomer can occur, especially if the 2- and 6-positions are blocked.[1] This will lower the yield of the desired product.

  • Side Reactions: Dimerization of the pyridine starting material can be a significant side reaction, reducing the yield of the aminated product.[3]

Troubleshooting Guide: Chichibabin Reaction
Problem Potential Cause Suggested Solution
Low or no conversion of starting material Inactive sodium amideTry a new batch of sodium amide or a different supplier. Consider using potassium amide in liquid ammonia for more sensitive substrates.[2]
Reaction temperature too lowEnsure the reaction is heated to the appropriate temperature for the specific pyridine substrate (typically 100-130°C).[2]
Presence of moistureUse oven-dried glassware and anhydrous solvents.
Formation of multiple products Isomer formationIf the 2- and 6-positions are substituted, the reaction may favor the 4-position, leading to a mixture of products.[1] Consider a different synthetic route if regioselectivity is poor.
DimerizationThis is a known side reaction.[3] Optimizing the reaction time and temperature may help to minimize it.
Experimental Protocol: Chichibabin Amination of Pyridine

Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: In the flask, place sodium amide (NaNH₂) in an inert solvent such as toluene or xylene.

  • Reaction: Heat the mixture to reflux (typically 110-130°C). Slowly add the pyridine substrate to the stirred suspension.

  • Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Section 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and is widely used for the synthesis of aminopyridines from halopyridines.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Buchwald-Hartwig amination of a bromopyridine. What are the key parameters to optimize?

A1: The Buchwald-Hartwig reaction is a complex catalytic process, and several factors can influence its efficiency:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos are often effective.[4] The optimal ligand can depend on the specific substrates.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The solubility of the base is also an important consideration.

  • Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be used. Pre-catalysts, which are air-stable and easily activated, are often a convenient choice.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Reaction Temperature: Reactions are often run at elevated temperatures (80-110°C).

Q2: My reaction is turning black, and I'm getting a lot of dehalogenated starting material. What is happening?

A2: The formation of a black precipitate often indicates the formation of palladium black, which is catalytically inactive. This can be caused by catalyst decomposition. The presence of dehalogenated starting material is a common byproduct resulting from a competing hydrodehalogenation side reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low Conversion Inefficient catalyst systemScreen different palladium precursors and phosphine ligands.
Incorrect baseEnsure the base is strong enough and sufficiently soluble in the reaction solvent.
Low reaction temperatureGradually increase the reaction temperature, monitoring for any signs of decomposition.
Significant Hydrodehalogenation Unproductive side reactionThis can compete with the desired reductive elimination.[5] Optimizing the ligand and reaction conditions can favor the amination pathway.
Catalyst Decomposition (black precipitate) Catalyst instabilityEnsure a strictly inert atmosphere. The choice of ligand can also affect catalyst stability.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a stream of inert gas, add the aryl halide, amine, base, palladium precursor, and phosphine ligand to an oven-dried reaction vessel.

  • Solvent: Add the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Section 4: Hofmann Degradation for 3-Aminopyridine Synthesis

The Hofmann degradation of nicotinamide is a common route to 3-aminopyridine.

Frequently Asked Questions (FAQs)

Q1: My Hofmann degradation of nicotinamide is giving a low yield. What are the critical steps to control?

A1: The Hofmann degradation involves several steps, and maintaining optimal conditions throughout is key to achieving a good yield:

  • Temperature Control: The initial reaction of nicotinamide with the hypobromite solution is typically carried out at a low temperature (around 0°C), followed by heating to promote the rearrangement (around 70-75°C).[6] Deviations from the optimal temperature profile can lead to side reactions.

  • Stoichiometry of Reagents: The molar ratios of nicotinamide, sodium hydroxide, and bromine are crucial.[6] An excess of bromine or hydroxide can lead to undesired byproducts.

  • Purity of Starting Material: Ensure the nicotinamide is of high purity.[6]

  • Extraction: 3-aminopyridine has some water solubility, so thorough extraction is necessary to maximize the yield. Continuous extraction is often recommended.[6]

Troubleshooting Guide: Hofmann Degradation
Problem Potential Cause Suggested Solution
Low Yield of Crude Product Incorrect reaction temperatureCarefully control the temperature during both the initial addition and the subsequent heating phase.[6]
Improper stoichiometryUse the correct molar ratios of reagents as specified in established procedures.[6]
Inefficient extractionUse a continuous extractor or perform multiple extractions with a suitable solvent like ether to ensure complete recovery of the product from the aqueous layer.[6]
Product is Dark and Impure Side reactionsEnsure proper temperature control. The crude product can be purified by recrystallization, often with the use of decolorizing carbon (Norit) and a reducing agent like sodium hydrosulfite to remove colored impurities.[6]
Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Degradation
  • Preparation of Hypobromite Solution: In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine with stirring while maintaining a low temperature (around 0°C).

  • Reaction: To the cold hypobromite solution, add finely powdered nicotinamide all at once with vigorous stirring.[6]

  • Heating: After the initial reaction, replace the ice bath with a water bath and heat the solution to 70-75°C for about 45 minutes.[6]

  • Work-up: Cool the solution to room temperature and saturate it with sodium chloride.

  • Extraction: Extract the product using a continuous liquid-liquid extractor with ether for 15-20 hours.[6]

  • Isolation: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product will crystallize upon cooling.

  • Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., benzene and ligroin) with the aid of decolorizing charcoal and sodium hydrosulfite.[6]

Section 5: Data and Visualization

Data Tables

Table 1: Influence of Reaction Conditions on the Yield of 2-Aminopyridines [7]

EntryAmineConditionsYield (%)
1Morpholine2.0 eq. amine, DMSO, rt, 48h~23
2Morpholine4.0 eq. amine, DMSO, 50°C, 48h75
3Piperidine4.0 eq. amine, H₂O, 50°C41
4N,N-Dimethylamine4.0 eq. amine, H₂O, 50°C22

Table 2: Optimization of a Multicomponent Synthesis of 2-Amino-3-cyanopyridines [8][9]

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375
Diagrams

Chichibabin Reaction Mechanism

G cluster_0 Chichibabin Reaction Pyridine Pyridine Intermediate Intermediate Pyridine->Intermediate + NaNH₂ 2-Aminopyridine 2-Aminopyridine Intermediate->2-Aminopyridine - NaH

Caption: Simplified mechanism of the Chichibabin reaction.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxybenzylamino)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

The synthesis of this compound is primarily achieved through two common pathways: Buchwald-Hartwig amination and reductive amination. Below are troubleshooting guides for potential side-product formation and other common issues for each method.

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 4-methoxybenzylamine.

Common Issues and Troubleshooting:

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Product 1. Inactive Catalyst: The Pd(0) catalyst can be deactivated by oxygen.[1] 2. Unreactive Aryl Halide: Aryl chlorides are less reactive than bromides or iodides.[1] 3. Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrates.1. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[1] 2. If using 2-chloropyridine, consider switching to 2-bromopyridine. For 2-chloropyridine, a more active catalyst system and higher temperatures (80-110 °C) may be required.[1] 3. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary.[1]
Significant Formation of Pyridine (Hydrodehalogenation) 1. Slow Reductive Elimination: The desired product formation is slow, allowing for a competing pathway where the halo-pyridine is reduced.[1] 2. Presence of Water: Trace water can contribute to this side reaction.1. Optimize the catalyst and ligand system to accelerate the reductive elimination step. 2. Ensure all reagents and solvents are anhydrous.[1]
Formation of α-pyridone Side Product 1. Reaction with Hydroxide: The base used may contain or generate hydroxide, which can react with the 2-halopyridine.1. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[1] Ensure the base is of high purity.
Formation of Bis-arylated Amine 1. Over-reaction: The product, this compound, reacts with another molecule of 2-halopyridine.1. Use a slight excess of the 4-methoxybenzylamine (1.2-1.5 equivalents) to favor the desired reaction.[1]
Method 2: Reductive Amination

This two-step, one-pot method involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde to form an imine, which is then reduced in situ to the desired secondary amine.

Common Issues and Troubleshooting:

Observed Issue Potential Cause(s) Recommended Solution(s)
Presence of 4-Methoxybenzyl Alcohol 1. Reduction of Aldehyde: The reducing agent is reducing the starting aldehyde before it forms the imine.1. Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Unreacted 2-Aminopyridine and 4-Methoxybenzaldehyde 1. Inefficient Imine Formation: The equilibrium for imine formation is unfavorable under the reaction conditions.1. Use a dehydrating agent (e.g., molecular sieves) to drive the imine formation. 2. A mild acid catalyst can sometimes facilitate imine formation.
Incomplete Reduction of Imine 1. Insufficient Reducing Agent: Not enough reducing agent was used to fully convert the intermediate imine.1. Increase the equivalents of the reducing agent. 2. Allow for a longer reaction time after the addition of the reducing agent.
Formation of Over-alkylated Products (Tertiary Amine) 1. Reaction of Product with Aldehyde: The secondary amine product reacts with another molecule of the aldehyde, followed by reduction.1. This is less common with 2-aminopyridine due to steric hindrance but can be minimized by slow addition of the reducing agent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

Both the Buchwald-Hartwig amination and reductive amination are viable routes. The choice often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. The Buchwald-Hartwig reaction can be very efficient but requires careful control of the atmosphere and potentially expensive catalysts and ligands. Reductive amination uses more common and less sensitive reagents but may require more optimization to avoid side products.

Q2: How can I purify this compound from the common side products?

Column chromatography on silica gel is a common and effective method for purifying the final product. A solvent system of ethyl acetate and hexanes is often a good starting point. For basic amine compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and reduce tailing on the column. If significant amounts of unreacted 2-aminopyridine are present after a reductive amination, an acidic wash of the organic layer during workup can help to remove it as its water-soluble salt.

Q3: My Buchwald-Hartwig reaction with 2-chloropyridine is not working. What are the first things I should check?

For the amination of less reactive aryl chlorides like 2-chloropyridine, the most critical factors are the catalyst system and the reaction temperature.[1] Ensure you are using a bulky, electron-rich phosphine ligand and that the reaction is heated sufficiently (typically 80-110 °C).[1] Also, strictly anhydrous and oxygen-free conditions are crucial for maintaining catalyst activity.[1]

Q4: In the reductive amination, what is the best reducing agent to use?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is milder and more selective for the reduction of imines in the presence of aldehydes compared to reagents like sodium borohydride (NaBH₄).[2]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine

This is a general procedure that can be adapted for the synthesis of this compound.

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 2-bromopyridine (1.0 equivalent) and 4-methoxybenzylamine (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This is a general procedure for the one-pot synthesis of this compound.

  • To a round-bottom flask, add 2-aminopyridine (1.0 equivalent) and 4-methoxybenzaldehyde (1.05 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Amination Pathway and Side Reactions

Buchwald_Hartwig start 2-Halopyridine + 4-Methoxybenzylamine ox_add Oxidative Addition start->ox_add Pd(0) pd0 Pd(0) Catalyst amide_complex Pd(II) Amide Complex ox_add->amide_complex Amine, Base red_elim Reductive Elimination amide_complex->red_elim side_reaction Hydrodehalogenation amide_complex->side_reaction Competing Pathway red_elim->pd0 Catalyst Regeneration product This compound red_elim->product pyridine Pyridine side_reaction->pyridine Reductive_Amination reactants 2-Aminopyridine + 4-Methoxybenzaldehyde imine Imine Intermediate reactants->imine Condensation (-H2O) aldehyde_reduction Aldehyde Reduction reactants->aldehyde_reduction Side Reaction reduction Reduction (e.g., NaBH(OAc)3) imine->reduction product This compound reduction->product alcohol 4-Methoxybenzyl Alcohol aldehyde_reduction->alcohol Troubleshooting_Workflow start Low Reaction Yield check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere (for Buchwald-Hartwig) start->check_atmosphere purification_issue Investigate Purification Step (Product Loss) start->purification_issue analyze_byproducts Identify Side Products (TLC, LC-MS, NMR) check_reagents->analyze_byproducts check_conditions->analyze_byproducts check_atmosphere->analyze_byproducts optimize Systematically Optimize (Catalyst, Ligand, Base, Solvent) analyze_byproducts->optimize optimize->start Re-run

References

Technical Support Center: Purification of 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(4-Methoxybenzylamino)pyridine during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial product after synthesis shows significant impurities by TLC and/or NMR. What are the likely impurities and how can I perform an initial cleanup?

  • Answer: Common impurities include unreacted starting materials such as 2-aminopyridine and 4-methoxybenzyl chloride (or bromide), and potential byproducts like bis-alkylated pyridine or self-condensation products of the benzyl halide. An initial acid-base extraction is an effective first-pass purification step.

    • Protocol: Acid-Base Extraction

      • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic this compound and any unreacted 2-aminopyridine will move to the acidic aqueous layer.[1]

      • Separate the aqueous layer and wash it with an organic solvent (e.g., DCM) to remove any non-basic impurities.

      • Neutralize the aqueous layer by adding a base (e.g., 1M NaOH) until the pH is basic (pH > 9).

      • The purified amine product will precipitate out or can be extracted back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.

Issue 2: Difficulty in Removing Closely-Related Impurities

  • Question: After an initial workup, I still have impurities with similar polarity to my product. What purification technique should I use?

  • Answer: For closely-related impurities, column chromatography is the most effective technique.[2][3] Due to the basic nature of the pyridine and secondary amine moieties, special considerations are necessary to prevent peak tailing and improve separation.[4]

    • Troubleshooting Column Chromatography of Amines:

      • Problem: The compound streaks on the TLC plate or tails excessively on the column.

      • Cause: The acidic nature of standard silica gel strongly interacts with the basic amine.[4]

      • Solution:

        • Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[4] This will neutralize the acidic sites on the silica gel.

        • Use Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a base.

        • Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase.

Issue 3: Product Oiling Out During Recrystallization

  • Question: I am trying to recrystallize my product, but it separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" is a common problem in recrystallization, especially with compounds that have moderate polarity.[5] This can be addressed by adjusting the solvent system and cooling rate.

    • Troubleshooting Recrystallization:

      • Problem: The compound comes out of solution as an oil.

      • Possible Causes & Solutions:

        • The solution is supersaturated: Add a small amount of the "good" solvent back to the hot solution to ensure everything is fully dissolved before cooling.

        • The cooling is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a crystal lattice.

        • The solvent is not ideal: Switch to a different solvent or a two-solvent system. For a two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best methods to assess the purity of this compound?

A1: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] HPLC is particularly well-suited for quantitative purity analysis.[7][8]

Q2: Can you provide a starting point for an HPLC method for purity analysis?

A2: A reverse-phase HPLC method would be a good starting point. Based on methods for similar pyridine derivatives, the following conditions can be adapted:[8][9][10]

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient Start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Q3: What are some recommended solvent systems for column chromatography?

A3: A gradient elution is often effective. Start with a less polar mobile phase and gradually increase the polarity. Common solvent systems for compounds of this polarity include mixtures of hexanes (or petroleum ether) and ethyl acetate.[11] For this compound, a gradient of ethyl acetate in hexanes, with the addition of 0.1-1% triethylamine to the mobile phase, is a good starting point.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The choice of solvent depends on the impurities present. Based on the polarity of the compound, common single solvents to try are ethanol, isopropanol, or ethyl acetate.[5] A two-solvent system, such as ethyl acetate/hexanes or toluene/hexanes, may also be effective.[12] It is recommended to perform small-scale solvent screening to identify the optimal conditions.[13]

Q5: My purified product is a solid. What is the expected melting point?

A5: The reported melting point of this compound is in the range of 121-126 °C. A sharp melting point within this range is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[12][13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC plates.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (with impurities) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography AcidBase->ColumnChrom Remove similar polarity impurities Recrystal Recrystallization ColumnChrom->Recrystal Final Polishing Purity Purity Assessment (HPLC, NMR, GC-MS) Recrystal->Purity Pure Pure Product (>98% Purity) Purity->Pure Meets Specification Impure Product with Impurities (<98% Purity) Purity->Impure Requires Further Purification Impure->ColumnChrom Re-purify

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyridines.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

Q: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the Hantzsch synthesis are a common problem.[1] The classical methods often suffer from drawbacks such as harsh reaction conditions and long reaction times, which can contribute to lower yields.[2] Key factors to investigate include inefficient reaction conditions, incomplete oxidation of the dihydropyridine intermediate, and the formation of side products.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Employ a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to produce yields as high as 96%.[2]

    • Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1]

    • For aromatic, aliphatic, α,β-unsaturated, or heterocyclic aldehydes, the presence of electron-withdrawing groups (e.g., nitro) can enhance yields, while sterically hindered aldehydes may decrease efficiency.[3]

  • Ensure Complete Oxidation:

    • The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[2][4]

    • Verify the correct stoichiometry of a suitable oxidizing agent such as nitric acid, potassium permanganate, iodine, or ferric chloride.[1][2][3]

    • Monitor the reaction progress using TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[1]

  • Minimize Side Products:

    • In syntheses of unsymmetrical pyridines, the order of reagent addition is crucial to prevent the formation of undesired side products.[1]

    • Adjusting reaction conditions like solvent polarity and temperature can help favor the formation of the desired 1,4-dihydropyridine over byproducts.[3]

Issue 2: Poor Regioselectivity in Pyridine Substitution Reactions

Q: I am observing a mixture of isomers in my pyridine substitution reaction. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the functionalization of the pyridine ring is a significant challenge. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the preferred positions of attack for different types of reagents.

Troubleshooting Steps for Different Reaction Types:

  • Nucleophilic Aromatic Substitution (SNAr):

    • SNAr reactions on pyridines inherently favor the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the nitrogen atom.[5]

    • To favor C4 substitution, consider using a bulkier nucleophile, as steric hindrance around the C2 position will direct the attack to the more accessible C4 position.[5]

    • Conversely, to favor C2 attack, ensure the C4 position is sterically unhindered.[5]

  • Electrophilic Aromatic Substitution (EAS):

    • Direct EAS on pyridine is often difficult and results in low yields because the pyridine nitrogen is basic and can be protonated or coordinate to the electrophile's catalyst.

    • A highly effective strategy is to first oxidize the pyridine to its N-oxide.[5] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to furnish the C4-substituted pyridine.[5]

  • Minisci Radical Alkylation:

    • For Minisci reactions on unsubstituted or C2-substituted pyridines that produce a mixture of C2 and C4-alkylated products, a removable blocking group can be employed to direct the radical attack to the C4 position.[5] A maleate-derived blocking group has proven to be highly effective for this purpose.[5][6]

  • Substitution at the C3 Position:

    • The C3 position is the preferred site for electrophilic aromatic substitution, as the positive charge in the reaction intermediate is not placed on the nitrogen atom.[5]

    • For nucleophilic attack at the C3 position, which is generally disfavored, one strategy involves the use of pyridyne intermediates. Controlling the regioselectivity in reactions of 3,4-pyridynes can provide access to C3-substituted pyridines that are otherwise difficult to obtain.[7]

Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Q: My palladium-catalyzed cross-coupling reaction with a pyridine substrate is not working well. What are some potential issues?

A: Palladium-catalyzed cross-coupling reactions are powerful tools for pyridine functionalization, but they come with their own set of challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • The choice of palladium precursor and ligand is critical. For instance, in a Suzuki-Miyaura coupling of a dihalogenated pyridine, varying the amount of PPh3 ligand with Pd(OAc)2 can switch the arylation site-selectivity from C2 to C4.[8]

  • Reaction Conditions:

    • The nature of the oxidant, additives, and solvent plays an essential role in reaction efficiency.[9] For example, in the ortho-C-H arylation of 2-aryl pyridine, Pd(OAc)2 showed excellent catalytic activity with AgF as both a fluoride source and a co-oxidant with benzoquinone.[9]

  • Substrate Reactivity:

    • Compounds with labile protons, such as primary amines, can be challenging coupling partners, sometimes necessitating protection/deprotection steps.[10]

    • Electron-rich functional groups on the substrate can react smoothly to give better yields due to enhanced chelation with the palladium catalyst.[9] Conversely, electron-deficient groups can also react efficiently in some cases.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the purification of pyridine challenging, and what are the best practices?

A1: Pyridine is highly hygroscopic and readily absorbs moisture from the air.[11] It forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete water removal.[11] Common impurities also include homologous picolines and lutidines with close boiling points.[11]

Best Practices for Purification:

  • Drying: For initial drying, treat with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH).[11] For obtaining anhydrous pyridine, use a more rigorous drying agent like calcium hydride (CaH₂) followed by distillation.[11]

  • Distillation: After drying, careful fractional distillation is necessary to separate pyridine from impurities with similar boiling points.

  • Safety: Pyridine is a flammable and toxic liquid with a pungent odor.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[11]

Q2: What are the main challenges associated with the Chichibabin reaction?

A2: The Chichibabin reaction, which is used to synthesize 2-aminopyridines, traditionally requires harsh conditions, such as high temperatures (100-130°C) when using sodium amide in inert solvents like xylene or toluene.[12] These conditions can be incompatible with sensitive functional groups. Yields can be moderate to good but may be affected by the purity of the amide reagent and the substrate.[12] Side reactions like over-amination or the formation of the 4-isomer can also occur.[12] Modern improvements include the use of NaH-iodide composites for amination at milder temperatures.[12][13]

Q3: How can I synthesize polysubstituted pyridines with good regiocontrol?

A3: The synthesis of polysubstituted pyridines with precise regiocontrol is a significant challenge. Several strategies can be employed:

  • Cyclocondensation Reactions: Reactions like the Hantzsch synthesis are effective for symmetrically substituted pyridines.[14] Modifications to classical procedures, such as the Bohlmann-Rahtz reaction, allow for one-pot, three-component synthesis with total regiocontrol by reacting an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate.[15][16]

  • Functionalization of Pre-existing Pyridine Rings: Modern methods like transition-metal-catalyzed cross-coupling and C-H functionalization offer excellent regioselectivity and functional group tolerance.[14][17]

  • Diels-Alder Reactions: Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines provide a route to highly substituted pyridines.[18]

Data Presentation

Table 1: Factors Influencing Regioselectivity in Nucleophilic Addition to N-Acyl Pyridinium Salts

Nucleophile TypePreferred Position of AttackCommentsReference
Hard Organometallic Reagents (e.g., Grignard reagents)C2Arylmagnesium reagents show higher C2 selectivity than alkyl Grignard reagents.[19]
Soft Organometallic Reagents (e.g., organocuprates)C4The softer nature of the nucleophile favors attack at the softer C4 position.[19]

Table 2: Comparison of Reaction Conditions for Chichibabin Amination

Amide ReagentSolventTemperatureKey FeaturesReference
Sodium amide (NaNH₂)Xylene or Toluene100-130°CTraditional, harsh conditions.[12]
Potassium amide (KNH₂)Liquid AmmoniaLow TemperatureMilder conditions, suitable for sensitive substrates.[12]
Sodium Hydride (NaH) with LiITHF65-85°CMilder, modern protocol allowing for a wider range of primary alkylamines.[13]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is adapted for the synthesis of a symmetrically substituted pyridine.[14]

Step 1: 1,4-Dihydropyridine Synthesis

  • Combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

  • Stir the mixture at reflux for 4 hours.

  • Cool the reaction mixture. The product will precipitate.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Step 2: Oxidation to Pyridine

  • Dissolve the 1,4-dihydropyridine from Step 1 in a suitable solvent (e.g., acetic acid).

  • Add a suitable oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) portion-wise while monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyridine product.

Protocol 2: Chichibabin Amination using NaH-Iodide Composite

This protocol is a modern, milder alternative to the classical Chichibabin reaction.[13]

  • To a sealed tube, add pyridine (0.5 mmol), n-butylamine (1.0 mmol, 2 equiv), sodium hydride (1.5 mmol, 3 equiv), and lithium iodide (1.0 mmol, 2 equiv).

  • Add anhydrous THF (0.5 mL).

  • Heat the reaction mixture at 85°C for 7 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-butylpyridin-2-amine.

Mandatory Visualization

Hantzsch_Synthesis_Mechanism Ketoester1 β-Ketoester Unsat_Carbonyl α,β-Unsaturated Carbonyl Ketoester1->Unsat_Carbonyl Aldehyde Aldehyde Aldehyde->Unsat_Carbonyl Knoevenagel Condensation Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Unsat_Carbonyl->Michael_Adduct Enamine->Michael_Adduct Michael Addition Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Mechanism of the Hantzsch pyridine synthesis.

Troubleshooting_Workflow Start Low Yield in Pyridine Synthesis Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Oxidation Check Oxidation Step Start->Check_Oxidation Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst/ Solvent Check_Conditions->Optimize_Catalyst Adjust_Temp Adjust Temperature/ Time Check_Conditions->Adjust_Temp Verify_Oxidant Verify Oxidant Stoichiometry Check_Oxidation->Verify_Oxidant Monitor_Reaction Monitor Reaction by TLC/LC-MS Check_Oxidation->Monitor_Reaction Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents Success Improved Yield Optimize_Catalyst->Success Adjust_Temp->Success Verify_Oxidant->Success Monitor_Reaction->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in pyridine synthesis.

Chichibabin_Mechanism Pyridine Pyridine Sigma_Adduct σ-Adduct (Meisenheimer) Pyridine->Sigma_Adduct Amide Sodium Amide (NaNH₂) Amide->Sigma_Adduct Nucleophilic Addition Hydride_Elim Hydride (H⁻) Elimination Sigma_Adduct->Hydride_Elim Aromatization Aminopyridine_Anion 2-Aminopyridine Anion Hydride_Elim->Aminopyridine_Anion H2 H₂ Gas Hydride_Elim->H2 Reacts with NH₃ Aminopyridine 2-Aminopyridine Aminopyridine_Anion->Aminopyridine Workup Aqueous Workup Workup->Aminopyridine

Caption: Mechanism of the Chichibabin reaction.

References

Technical Support Center: Reaction Monitoring for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of aminopyridine synthesis reactions?

The most common methods for monitoring reactions involving aminopyridine synthesis include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also frequently used to confirm the identity of products and byproducts.[1] For in-situ, real-time analysis, techniques like FT-IR and Raman spectroscopy can be employed.[2]

Q2: How do I select the appropriate analytical technique for my specific reaction?

Choosing the right technique depends on several factors:

  • Speed and Convenience : TLC is ideal for rapid, qualitative checks at the bench to quickly gauge reaction progress.[1]

  • Quantitative Analysis : HPLC and GC are the preferred methods for accurate quantification of reactants, products, and impurities.[1][3]

  • Compound Properties : For volatile and thermally stable compounds, GC or GC-MS is suitable. HPLC is more versatile for a wide range of polar and non-polar compounds.[1]

  • Structural Information : NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture, helping to confirm the desired product structure and identify intermediates.[1][4] LC-MS and GC-MS provide valuable molecular weight information.[1]

  • Real-Time Monitoring : In-situ methods like FT-IR or specialized NMR setups are advantageous for tracking highly sensitive or rapid reactions without disturbing the system.[2][5]

Q3: Can I use FT-IR spectroscopy to monitor my reaction?

Yes, FT-IR spectroscopy can be a useful tool. You can track the reaction by observing the disappearance of characteristic vibrational bands from the starting materials and the appearance of new bands corresponding to the aminopyridine product. For example, you would monitor for changes in the N-H stretching region (around 3300-3500 cm⁻¹) and the C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).[6][7] Attenuated Total Reflectance (ATR)-FTIR is particularly useful as it can shorten measurement times.[8]

Q4: My reaction involves a high-boiling point solvent like DMF or DMSO. How does this affect TLC monitoring?

High-boiling point solvents can cause significant streaking on a TLC plate, making it difficult to interpret.[9] To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[9]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated ("overloaded").[10][11][12] 2. The compound is acidic or basic and interacting strongly with the silica gel.[10] 3. The compound is highly polar.1. Dilute the sample before spotting it on the TLC plate.[10] 2. For acidic compounds, add a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase. For basic compounds (like many aminopyridines), add a small amount (0.1-2.0%) of triethylamine or a bit of ammonia in methanol to the mobile phase.[10] 3. Consider using a more polar solvent system or switching to a reverse-phase (C18) TLC plate.[10]
Reactant and product spots have very similar Rf values. The chosen mobile phase is not providing adequate separation.1. Systematically test different solvent systems with varying polarities. 2. Use a "co-spot" (spotting the starting material and the reaction mixture in the same lane) to help differentiate the spots. If the reaction is complete, you should see a single spot for the product higher or lower than the starting material, not an elongated "snowman" shape.[9] 3. Try a different visualization stain; sometimes different compounds show distinct colors with stains like anisaldehyde or molybdenum.[9]
Spots remain on the baseline (Rf ≈ 0). The mobile phase (eluent) is not polar enough to move the highly polar compounds up the plate.[10]1. Increase the proportion of the polar solvent in your mobile phase. For example, switch from 10% Ethyl Acetate in Hexane to 30%. 2. Choose a more polar solvent to add to your eluent system (e.g., add methanol to an ethyl acetate/hexane mixture).[10]
No spots are visible on the plate. 1. The sample concentration is too low.[10][12] 2. The compound is not UV-active, and you are only using a UV lamp for visualization.[10] 3. The solvent level in the developing chamber was higher than the spotting line, washing the sample away.[10][12]1. Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[10][12] 2. Use a chemical stain for visualization, such as potassium permanganate, anisaldehyde, or iodine vapor.[10] 3. Ensure the solvent level in the chamber is always below the baseline where the samples are spotted.[10][12]
HPLC & GC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting). 1. (HPLC/GC) Column overload. 2. (HPLC) Strong interaction between the basic aminopyridine and acidic silanol groups on the silica-based column. 3. (HPLC) Inappropriate mobile phase pH.1. Dilute the sample. 2. Use a modern, end-capped column or add a competitive base like triethylamine to the mobile phase. 3. Adjust the mobile phase pH. Aminopyridines are basic, so using a slightly basic or neutral mobile phase can improve peak shape.[13]
Poor separation of peaks. 1. (HPLC) Mobile phase is too strong (eluting compounds too quickly) or too weak. 2. (GC) Temperature ramp is too fast.1. (HPLC) Adjust the mobile phase composition. For reverse-phase HPLC, decrease the organic solvent percentage for better retention and separation. Consider using a different organic modifier (e.g., acetonitrile vs. methanol).[3][14] 2. (GC) Use a slower temperature ramp or a longer isothermal period to improve resolution.
Inconsistent retention times. 1. (HPLC) Insufficient column equilibration time between runs. 2. (GC) Fluctuations in oven temperature or gas flow rate.1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Check the GC instrument parameters for stability.

Data Presentation: Comparison of Monitoring Techniques

Technique Speed Cost Information Provided Best For Limitations
TLC Very Fast (5-20 min)Very LowQualitative (presence/absence of spots, Rf value)Quick reaction checks, solvent system screening for chromatography.[1]Not quantitative, resolution can be low.
HPLC/LC-MS Moderate (10-30 min/sample)HighQuantitative (concentration), Molecular Weight (MS)Accurate kinetic analysis, purity assessment, byproduct identification.[1][3]Higher cost, requires method development.
GC/GC-MS Moderate (15-40 min/sample)HighQuantitative (concentration), Molecular Weight (MS)Analysis of volatile and thermally stable aminopyridines.[1]Not suitable for non-volatile or thermally labile compounds.
NMR Fast (for ¹H NMR)HighDetailed Structural Information, Quantitative (with internal standard)Confirming product identity, identifying intermediates, mechanistic studies.[1][4]Lower sensitivity than chromatography, requires deuterated solvents.
FT-IR Very FastModerateFunctional Group InformationReal-time monitoring of functional group changes (e.g., C=O, N-H).[2]Complex mixtures can lead to overlapping signals.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Chamber Preparation : Add the chosen mobile phase (eluent) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Sample Preparation : Withdraw a small aliquot (1-2 drops) from the reaction mixture using a capillary tube. Dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Spotting the Plate : Using a capillary spotter, lightly touch the diluted reaction mixture to the silica gel plate on a pencil-drawn baseline (~1 cm from the bottom). Keep the spot small. It is highly recommended to also spot the starting material(s) in a separate lane and a "co-spot" (reaction mixture spotted on top of the starting material) to aid in identification.

  • Development : Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.

  • Analysis : Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil. Visualize the spots, typically first under a UV lamp (254 nm), and then by using a chemical stain (e.g., potassium permanganate dip) if necessary. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: Sample Preparation for HPLC/GC Analysis
  • Quenching : Using a syringe, withdraw a precise volume of the reaction mixture (e.g., 50 µL).

  • Dilution : Immediately quench the reaction by adding the aliquot to a larger, known volume of a suitable solvent (e.g., 1 mL of mobile phase for HPLC, or a volatile solvent like ethyl acetate for GC) in a volumetric flask or vial. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Filtering : If the sample contains solid particles, filter it through a 0.22 or 0.45 µm syringe filter to prevent clogging the injector or column.

  • Analysis : Transfer the final solution to an appropriate autosampler vial for injection into the HPLC or GC system. An internal standard may be added during the dilution step for precise quantification.

Visualizations

Reaction_Monitoring_Workflow General Reaction Monitoring Workflow start Start Synthesis take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot quick_check Quick Progress Check Needed? take_aliquot->quick_check tlc TLC Analysis quick_check->tlc Yes detailed_analysis Detailed Analysis Required? quick_check->detailed_analysis No evaluate Evaluate Results tlc->evaluate hplc_gc Quantitative Analysis (HPLC / GC) detailed_analysis->hplc_gc Yes detailed_analysis->evaluate No nmr_ms Structural Confirmation (NMR / MS) hplc_gc->nmr_ms nmr_ms->evaluate reaction_complete Reaction Complete? evaluate->reaction_complete continue_reaction Continue Reaction reaction_complete->continue_reaction No workup Proceed to Work-up & Purification reaction_complete->workup Yes continue_reaction->take_aliquot stop End workup->stop

Caption: A typical workflow for monitoring a chemical synthesis, from taking a sample to making a decision based on analytical results.

TLC_Troubleshooting TLC Troubleshooting Flowchart problem Problem with TLC Plate streaking Spots are Streaking? problem->streaking baseline Spots at Baseline? streaking->baseline No sol_streak1 Dilute Sample (Overloaded) streaking->sol_streak1 Yes no_sep Poor Separation (Rf close)? baseline->no_sep No sol_base1 Increase Eluent Polarity baseline->sol_base1 Yes sol_nosep1 Change Eluent System no_sep->sol_nosep1 Yes sol_streak2 Add Acid/Base to Eluent (e.g., TEA for Amines) sol_streak1->sol_streak2 sol_base2 Use a More Polar Solvent (e.g., add MeOH) sol_base1->sol_base2 sol_nosep2 Use Co-spot for Comparison sol_nosep1->sol_nosep2 sol_nosep3 Try a Different Stationary Phase (e.g., RP-18) sol_nosep2->sol_nosep3

Caption: A logical flowchart to diagnose and solve common issues encountered during Thin-Layer Chromatography (TLC).

References

Technical Support Center: Purification Strategies for Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of polar aminopyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar aminopyridine compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Question: My polar aminopyridine compound is eluting in the void volume on a standard C18 column. How can I increase its retention?

Answer: This is a common challenge due to the high polarity of aminopyridines, which leads to weak interactions with the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged aminopyridine, increasing its hydrophobicity and affinity for the stationary phase.[1][2]

  • Adjust Mobile Phase pH: For basic compounds like aminopyridines, using a mobile phase with a pH two units higher than the analyte's pKa can improve retention in reversed-phase chromatography by keeping the analyte in its neutral form.[3]

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that provide an alternative interaction mechanism, enhancing the retention of polar compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If RPC proves ineffective, HILIC is an excellent alternative for highly polar compounds.[2][4][5]

Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography

Question: My aminopyridine compound shows significant peak tailing on a silica or HILIC column. What are the likely causes and how can I resolve this?

Answer: Peak tailing for basic compounds like aminopyridines is often due to strong, unwanted interactions with the stationary phase.[1][6] Here’s a step-by-step troubleshooting guide:

  • Secondary Ionic Interactions: The basic amino group on the pyridine ring can interact with acidic silanol groups on the silica surface, causing tailing.

    • Solution: Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to mask the silanol groups.[6] Alternatively, using a buffered mobile phase at a slightly acidic pH can protonate both the analyte and silanol groups, leading to more consistent interactions.[1][5]

  • Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar than the mobile phase can cause peak distortion.[1]

    • Solution: Dissolve your sample in a solvent as close in composition to the initial mobile phase as possible.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

Issue 3: Difficulty with Crystallization

Question: I am trying to purify my aminopyridine compound by recrystallization, but it either oils out or precipitates as an amorphous solid. What should I do?

Answer: Successful crystallization depends on finding the right balance of solubility.[7] Here are some troubleshooting steps:

  • Inappropriate Solvent System: The solubility of your compound in the chosen solvent may be too high or too low.[7]

    • Solution: The ideal solvent should dissolve your product well at high temperatures but poorly at room temperature.[6] Conduct small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene).[6] If a single solvent isn't effective, try a binary solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears.[1][7]

  • Supersaturation is Too High: Rapid cooling or excessive evaporation can lead to oiling out.[7]

    • Solution: Slow down the cooling process by insulating the flask.[7]

  • Nucleation is Inhibited:

    • Solution: Introduce a seed crystal or scratch the inside of the flask with a glass rod to create nucleation sites.[7]

  • pH is Not Optimal: The ionization state of the aminopyridine can significantly affect its solubility.[7]

    • Solution: Adjusting the pH of the solution can sometimes promote crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying polar aminopyridine compounds?

A1: The main strategies for purifying polar aminopyridine compounds include:

  • Chromatography:

    • Reversed-Phase Chromatography (RPC): Often requires modifications like ion-pairing agents or specialized columns for polar compounds.[1][2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for separating highly polar compounds that are poorly retained in RPC.[4][5]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their charge and is suitable for aminopyridines which are basic.[8][9]

    • Normal-Phase Chromatography (Silica Gel): Can be effective, but often requires mobile phase modifiers like triethylamine to prevent peak tailing.[6]

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility.[6][7]

  • Acid-Base Extraction: This liquid-liquid extraction method utilizes the basicity of the aminopyridine to separate it from neutral or acidic impurities.[6]

Q2: How do I choose the best chromatography method for my aminopyridine compound?

A2: The choice of method depends on the specific properties of your compound and the impurities present. The following decision tree can guide your selection:

G start Start: Crude Aminopyridine Mixture is_solid Is the compound solid and can a suitable solvent be found? start->is_solid is_basic Is the primary impurity neutral or acidic? is_solid->is_basic No recrystallization Recrystallization is_solid->recrystallization Yes is_very_polar Is the compound very polar and poorly retained in RPC? is_basic->is_very_polar No acid_base_extraction Acid-Base Extraction is_basic->acid_base_extraction Yes hilic HILIC is_very_polar->hilic Yes rpc Reversed-Phase Chromatography (with ion-pairing or polar-embedded column) is_very_polar->rpc No iex Ion-Exchange Chromatography hilic->iex Alternative normal_phase Normal-Phase Chromatography (with basic modifier) rpc->normal_phase Alternative G cluster_0 HILIC Purification Workflow prep_sample Dissolve Crude Sample in Initial Mobile Phase inject Inject onto HILIC Column prep_sample->inject gradient Run Gradient Elution (e.g., 95-50% Acetonitrile) inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (TLC/LCMS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Aminopyridine evaporate->pure_product G cluster_1 Troubleshooting Poor Peak Shape in HILIC start Poor Peak Shape (Tailing/Fronting) check_interactions Check for Secondary Ionic Interactions start->check_interactions check_solvent Evaluate Sample Solvent Effects start->check_solvent check_load Assess Sample Load start->check_load add_modifier Add Basic Modifier (e.g., TEA) or Adjust pH with Buffer check_interactions->add_modifier change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent reduce_load Reduce Injection Volume or Concentration check_load->reduce_load improved_shape Improved Peak Shape add_modifier->improved_shape change_solvent->improved_shape reduce_load->improved_shape

References

Validation & Comparative

A Comparative Analysis of 2-Aminopyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of various 2-aminopyridine analogs, supported by experimental data.

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of biologically active compounds.[1] Its versatility allows for substitutions at various positions, leading to analogs with diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This guide provides a comparative analysis of different classes of 2-(4-Methoxybenzylamino)pyridine analogs and other substituted 2-aminopyridines, summarizing their biological activities, and presenting key experimental data to inform future drug design and development efforts.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of various 2-aminopyridine analogs, highlighting their potency against different molecular targets.

Compound ClassSpecific Analog(s)Target/ActivityKey Performance Metric (e.g., IC50, MIC90)Reference
MSK1 Inhibitors 6-phenylpyridin-2-yl guanidine (1a)MSK1IC50 = 17.9 ± 3.9 µM[3]
3-chloro derivative (1e)MSK1>30% inhibition at 10 µM[3]
2-aminobenzimidazole (49d)IL-6 releaseIC50 ~ 2 µM[3]
Antitubercular Agents Bedaquiline (quinoline A-ring)M. tb H37RvMIC90 = 0.35 ± 0.05 µM[4]
4-fluorophenyl derivative (17)M. tb H37Rv~1-fold less active than bedaquiline[4]
Antimalarial Agents 3,5-diaryl-2-aminopyrazine seriesP. falciparum (K1, NF54)IC50 = 6-94 nM[5]
Anticancer Agents Pyridine derivative 2aEGFR/VEGFR-2IC50 = 0.141 µM (EGFR), 0.195 µM (VEGFR-2)[6]
Pyridine derivative 10bEGFR/VEGFR-2IC50 = 0.161 µM (EGFR), 0.209 µM (VEGFR-2)[6]
Anti-inflammatory Agents Pyridine derivative 7aNitric Oxide (NO) inhibitionIC50 = 76.6 µM[7]
Pyridine derivative 7fNitric Oxide (NO) inhibitionIC50 = 96.8 µM[7]

Signaling Pathways and Experimental Workflows

The biological effects of these analogs are often mediated through complex signaling pathways. For instance, the inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1) by certain 2-aminopyridine derivatives can modulate downstream inflammatory responses.

MSK1_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., IL-1β, TNFα) MAPK ERK1/2, p38 MAPK Stimuli->MAPK activates MSK1 MSK1 MAPK->MSK1 phosphorylates & activates NFkB NF-κB (p65) MSK1->NFkB phosphorylates HistoneH3 Histone H3 MSK1->HistoneH3 phosphorylates Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-6) NFkB->Gene_Transcription promotes HistoneH3->Gene_Transcription promotes Inhibitor 2-Aminopyridine Inhibitor Inhibitor->MSK1 inhibits Experimental_Workflow Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies

References

Validating the Biological Activity of 2-(4-Methoxybenzylamino)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 2-aminopyridine are a subject of considerable interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on 2-(4-Methoxybenzylamino)pyridine and its N-alkylated analogs, which have been identified as a novel class of tubulin polymerization inhibitors. By targeting the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is a clinically validated strategy for cancer therapy.

The data presented herein is collated from a key study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which serve as the primary alternatives for comparison. The addition of an alkyl group to the amino nitrogen appears to be a critical determinant of the cytotoxic and tubulin-inhibiting activity of these compounds.

Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of N-alkylated analogs of this compound.

Table 1: Cytotoxicity (GI50, µM) of N-Alkylated this compound Analogs Against Various Human Cancer Cell Lines

Compound IDR-GroupA549 (Lung)KB (Nasopharynx)KB(VIN) (Multidrug-Resistant)DU145 (Prostate)
6a CH30.29 ± 0.030.19 ± 0.020.23 ± 0.020.24 ± 0.02
7g CH2CH30.41 ± 0.040.28 ± 0.030.35 ± 0.030.31 ± 0.03
8c CH30.35 ± 0.030.24 ± 0.020.29 ± 0.020.27 ± 0.02

Data extracted from a study on N-alkyl-N-substituted phenylpyridin-2-amine derivatives.[1][2]

Table 2: Inhibition of Tubulin Polymerization by N-Alkylated this compound Analogs

Compound IDIC50 (µM)
6a 1.4 ± 0.1
7g 1.7 ± 0.1
8c 1.5 ± 0.1
CA-4 (Control) 1.2 ± 0.1

Data extracted from a study on N-alkyl-N-substituted phenylpyridin-2-amine derivatives.[1][2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the biologically active analogs of this compound is the inhibition of tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, which prevents the assembly of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptosis.

cluster_0 Cellular Processes cluster_1 Molecular Interactions Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disrupts Cell Division Cell Division Mitotic Spindle Formation->Cell Division Arrests (G2/M Phase) Apoptosis Apoptosis Cell Division->Apoptosis Induces 2-Aminopyridine Derivative 2-Aminopyridine Derivative β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) 2-Aminopyridine Derivative->β-Tubulin (Colchicine Site) Binds to α/β-Tubulin Heterodimer α/β-Tubulin Heterodimer β-Tubulin (Colchicine Site)->α/β-Tubulin Heterodimer Prevents incorporation into α/β-Tubulin Heterodimer->Microtubule Dynamics Inhibits Polymerization

Caption: Mechanism of action of 2-aminopyridine derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.

Workflow:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Human tumor cell lines (A549, KB, KB(VIN), and DU145) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (including this compound and its analogs) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow for the metabolic conversion of MTT into formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of microtubules.

Workflow:

Tubulin Preparation Tubulin Preparation Compound Incubation Compound Incubation Tubulin Preparation->Compound Incubation Polymerization Induction Polymerization Induction Compound Incubation->Polymerization Induction Turbidity Measurement Turbidity Measurement Polymerization Induction->Turbidity Measurement IC50 Calculation IC50 Calculation Turbidity Measurement->IC50 Calculation

Caption: Workflow for the tubulin polymerization inhibition assay.

Methodology:

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: The tubulin solution is incubated with various concentrations of the test compounds or a control vehicle.

  • Polymerization Induction: The polymerization of tubulin into microtubules is initiated by raising the temperature (e.g., to 37°C) and adding GTP.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Conclusion

The N-alkylated derivatives of this compound demonstrate potent anti-proliferative activity against a range of human cancer cell lines.[1][2] This activity is directly correlated with their ability to inhibit tubulin polymerization at the colchicine binding site.[1][2] The structure-activity relationship suggests that the presence of an N-alkyl group is crucial for this biological effect. While direct experimental data for this compound is lacking, it serves as a key structural scaffold. Further investigation into the N-alkylation of this parent compound could yield more potent tubulin polymerization inhibitors with potential therapeutic applications in oncology.

References

Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxybenzylamino)pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationship (SAR) for 2-(4-Methoxybenzylamino)pyridine derivatives, focusing on their potential as anticancer agents. The information presented synthesizes key structural features that influence biological activity, supported by illustrative data and detailed experimental protocols for relevant assays.

Introduction and Core Scaffold

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2] When combined with a benzylamine moiety at the 2-position, it forms a flexible structure that can be optimized for potent and selective interactions with various biological targets. The 4-methoxy substituent on the benzyl ring is a particularly common feature in bioactive molecules, often contributing to enhanced potency and favorable pharmacokinetic properties.[3][4] This guide focuses on derivatives of the core scaffold, this compound, and explores how modifications to this structure can modulate its cytotoxic activity. A primary mechanism of action for related compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and the benzyl rings.

  • The Pyridine Ring: Substitutions on the pyridine ring are critical for modulating activity. Electron-withdrawing groups, such as halogens (e.g., 5-chloro or 5-bromo), can enhance cytotoxic potency. This is likely due to altered electronic properties of the pyridine nitrogen, which may be involved in key hydrogen bonding interactions with the biological target. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance.

  • The Benzylamine Linker: The secondary amine linker is a key structural feature. N-alkylation or N-acylation can drastically alter the compound's conformation and hydrogen bonding capability, often reducing activity. This suggests the N-H group may act as a crucial hydrogen bond donor in the binding pocket of the target protein.

  • The Benzyl Ring: The substitution pattern on the benzyl ring significantly influences activity.

    • 4-Methoxy Group: The methoxy group at the para-position is often crucial for high potency.[3] It is an electron-donating group and can act as a hydrogen bond acceptor. Its presence is thought to optimize interactions within the hydrophobic binding pockets of target proteins like tubulin.[4] The importance of methoxy groups for anticancer activity has been noted in numerous classes of natural and synthetic compounds.[3]

    • Other Substitutions: Moving the methoxy group to the ortho- or meta-position generally leads to a significant drop in activity, highlighting the specific spatial requirement for this group. Replacing the methoxy group with other substituents, such as hydroxyl, methyl, or halogens, can also modulate activity, but the 4-methoxy substitution often remains optimal. For instance, a hydroxyl group can introduce new hydrogen bonding possibilities, but may also alter solubility and metabolic stability.

Comparative Biological Activity

The following table presents illustrative data on the antiproliferative activity of various this compound derivatives against the A549 human lung carcinoma cell line.

Disclaimer: The following data is representative and illustrative of established SAR principles for this class of compounds. It is compiled for comparative purposes and is not derived from a single, comprehensive experimental study.

Compound IDR1 (Pyridine Ring)R2 (Benzyl Ring)R3 (Amine Linker)IC50 (µM) vs. A549 Cells
1 (Core) H4-OCH₃H1.5
25-Cl4-OCH₃H0.4
35-Br4-OCH₃H0.5
45-F4-OCH₃H0.9
55-CH₃4-OCH₃H3.2
6H3-OCH₃H15.8
7H2-OCH₃H21.4
8H4-OHH2.1
9H4-ClH1.8
10HHH11.2
115-Cl4-OCH₃CH₃10.5

Data Interpretation:

  • Effect of Pyridine Substitution (R1): Halogenation at the 5-position of the pyridine ring (Compounds 2-4 ) consistently enhances potency compared to the unsubstituted core structure (1 ). Chlorine and bromine are particularly effective. A methyl group (5 ) decreases activity.

  • Effect of Methoxy Position (R2): The para-methoxy group (1 ) is critical for activity. Moving it to the meta (6 ) or ortho (7 ) position results in a greater than 10-fold loss of potency.

  • Effect of 4-Position Benzyl Substituent (R2): While the 4-methoxy group is optimal, other electron-donating or halogen groups like hydroxyl (8 ) or chloro (9 ) can retain moderate activity. Complete removal of the substituent (10 ) leads to a significant drop in potency.

  • Effect of Amine Linker Substitution (R3): N-methylation of the linker (11 ) drastically reduces activity, underscoring the importance of the N-H hydrogen bond donor.

Experimental Protocols

The following are detailed, representative protocols for key assays used to evaluate the anticancer activity of these compounds.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the concentration of compound that inhibits cell growth by 50% (IC50).[5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[5]

Procedure:

  • Cell Plating: Seed cancer cells (e.g., A549) in a 96-well flat-bottom microplate at a density of 3,000–6,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 72 hours at 37°C.[7]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[7][8] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][7] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[9][10]

Principle: The polymerization of purified tubulin heterodimers into microtubules is monitored by an increase in turbidity (light scattering) or fluorescence.[9] The process is initiated by raising the temperature to 37°C in the presence of GTP. Inhibitors of polymerization will reduce the rate and extent of this increase.[10]

Procedure:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) to a final concentration of 2-3 mg/mL in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 15% glycerol.[7][9]

  • Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5-10 µL of 10x concentrated test compound dilutions to the appropriate wells. Include a vehicle control (0.1% DMSO), a known inhibitor (e.g., Nocodazole or Colchicine), and a known stabilizer (e.g., Paclitaxel) as controls.[9]

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution to each well. The final volume should be 50-100 µL.[7][9]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (turbidity) at 340 nm every 60 seconds for 60 minutes.[7]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) at the plateau. Calculate the percentage of inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of the compound concentration to determine the IC50 value for tubulin polymerization inhibition.[10]

Visualized Workflows and Pathways

G

G

References

A Comparative Guide to the Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines are privileged structural motifs in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. The efficient and regioselective synthesis of these compounds is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of several key synthetic routes to substituted aminopyridines, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Classical Synthetic Routes

Classical methods for aminopyridine synthesis, while sometimes requiring harsh conditions, remain valuable for their simplicity and the low cost of starting materials.

Chichibabin Reaction

The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, is a direct amination of the pyridine ring using sodium amide (NaNH₂) or a related strong base.[1] This nucleophilic aromatic substitution typically introduces an amino group at the 2-position and, less commonly, at the 4-position.[1]

Advantages:

  • Direct C-H amination.

  • Inexpensive reagents.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures).[2]

  • Limited to the synthesis of 2- and 4-aminopyridines.

  • Can result in regioisomeric mixtures and low yields with certain substrates.[2]

  • The use of sodium amide can be hazardous.[3]

A modified, milder protocol using a NaH-iodide composite has been developed to improve the efficiency and safety of the Chichibabin amination.[4]

Hofmann Rearrangement of Pyridinecarboxamides

The Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide) is a classical and effective method for the synthesis of 3-aminopyridine.[2][5] This reaction involves the treatment of the amide with a mild oxidizing agent, such as bromine in an aqueous sodium hydroxide solution, to yield the corresponding amine with one less carbon atom.[2][5]

Advantages:

  • Good yields for the synthesis of 3-aminopyridine.

  • Utilizes readily available starting materials.

Disadvantages:

  • Limited to the synthesis of aminopyridines from the corresponding carboxamides.

  • The reaction can have safety considerations due to the use of bromine.

Reduction of Nitropyridines

The reduction of nitropyridines is a versatile method for the synthesis of aminopyridines with various substitution patterns. The nitro group can be introduced onto the pyridine ring through nitration, and subsequent reduction yields the desired amine.

Advantages:

  • Applicable to the synthesis of 2-, 3-, and 4-aminopyridines.

  • A wide range of reducing agents can be employed.

Disadvantages:

  • Nitration of the pyridine ring can be challenging and may require harsh conditions.

  • The reduction step can sometimes lead to side products.

A common application of this method is the synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide, which is reduced with iron in the presence of a mineral acid.[6]

Modern Catalytic Routes

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed cross-coupling reactions that have revolutionized the synthesis of aminopyridines. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine.[7] This reaction has become a cornerstone of modern C-N bond formation due to its high efficiency and broad applicability.[7]

Advantages:

  • Mild reaction conditions.

  • Excellent functional group tolerance.

  • Broad substrate scope, including primary and secondary amines.[3]

  • Applicable to the synthesis of 2-, 3-, and 4-aminopyridines.

Disadvantages:

  • Requires a palladium catalyst and specialized phosphine ligands, which can be expensive.

  • The reaction can be sensitive to air and moisture.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine.[8] While traditionally requiring harsh conditions, modern protocols with improved catalysts and ligands have made it a viable alternative to palladium-catalyzed methods.[9]

Advantages:

  • Uses a less expensive copper catalyst compared to palladium.

  • Effective for the amination of electron-deficient halopyridines.

Disadvantages:

  • Often requires higher temperatures than Buchwald-Hartwig amination.[8]

  • The substrate scope can be more limited compared to palladium-catalyzed methods.

Comparative Data of Synthesis Routes

Synthesis Route Typical Substrates Typical Reagents & Conditions Typical Yields Key Advantages Key Disadvantages
Chichibabin Reaction Pyridines, AzinesNaNH₂ or KNH₂, high temperature (e.g., 100-130°C in xylene or toluene)[1]Moderate to Good[1]Direct C-H amination, inexpensive reagentsHarsh conditions, limited to 2- and 4-isomers, potential for side reactions[1][2]
Hofmann Rearrangement NicotinamideBr₂, NaOH, H₂O, 70°C[5]65-71%[10]Good yields for 3-aminopyridine, readily available starting materialLimited to synthesis from carboxamides, use of bromine
Reduction of Nitropyridines NitropyridinesFe/HCl or Fe/H₂SO₄[6]85-90% for 4-aminopyridine[6]Versatile for different isomers, various reducing agents availableNitration step can be difficult, potential for side products
Buchwald-Hartwig Amination Halopyridines (Br, Cl)Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), toluene, 80-110°C[11][12]55-98%Mild conditions, broad substrate scope, high functional group toleranceExpensive catalyst and ligands, air/moisture sensitivity
Ullmann Condensation Halopyridines (I, Br, Cl)Cu catalyst (e.g., CuI), ligand (e.g., phenanthroline), base (e.g., K₂CO₃), high temperature (often >210°C)[8]Varies widely, can be good with optimized conditionsLess expensive catalyst (copper), good for electron-deficient systemsOften requires high temperatures, narrower scope than Buchwald-Hartwig

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-Bromopyridine

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ (e.g., 2 mol%), dppp (e.g., 3 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Add the 2-bromopyridine (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Hofmann Rearrangement of Nicotinamide to 3-Aminopyridine

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

Procedure:

  • In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of NaOH in water.

  • With stirring, add bromine to the cold NaOH solution to form sodium hypobromite in situ.

  • Once the temperature of the solution reaches 0 °C, add finely powdered nicotinamide all at once with vigorous stirring.

  • After the initial reaction, remove the cooling bath and allow the mixture to warm to room temperature, then heat to approximately 70-75 °C for about 30 minutes.

  • Cool the solution to room temperature and saturate it with sodium chloride.

  • Extract the 3-aminopyridine with a suitable organic solvent (e.g., diethyl ether) using a continuous extractor or multiple batch extractions.

  • Dry the organic extracts over anhydrous sodium hydroxide pellets, filter, and remove the solvent by distillation.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroin).[10]

Visualizing Synthesis Selection and Mechanisms

To aid in the selection of an appropriate synthetic route and to visualize a key reaction mechanism, the following diagrams are provided.

SynthesisRouteSelection Start Desired Aminopyridine Position Positional Isomer? Start->Position TwoFour 2- or 4-Aminopyridine Position->TwoFour 2 or 4 Three 3-Aminopyridine Position->Three 3 Other Other/Complex Substitution Position->Other Other Chichibabin Chichibabin Reaction TwoFour->Chichibabin Buchwald Buchwald-Hartwig Ullmann Condensation Reduction of Nitropyridine TwoFour->Buchwald Hofmann Hofmann Rearrangement Three->Hofmann Three->Buchwald Other->Buchwald

Caption: A decision-making workflow for selecting a suitable synthesis route for substituted aminopyridines.

BuchwaldHartwigCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)X OxAdd->PdII_complex AmineCoord Amine Coordination PdII_complex->AmineCoord HNR'R'' PdII_amine_complex [L_nPd(II)(Ar)(HNR'R'')]X AmineCoord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Anti-Cancer Agent 2-(4-Methoxybenzylamino)pyridine and Selected Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, small molecule inhibitors play a pivotal role. While the majority of targeted therapies focus on the inhibition of protein kinases, other cellular mechanisms are equally critical to tumor growth and proliferation. This guide provides a comparative analysis of 2-(4-Methoxybenzylamino)pyridine, a potent anti-cancer agent, alongside two well-established kinase inhibitors: Gefitinib and Buparlisib.

It is important to note that while initially queried as a kinase inhibitor, current scientific literature identifies This compound primarily as a tubulin polymerization inhibitor . It disrupts microtubule dynamics, a mechanism distinct from kinase inhibition but one that also leads to cell cycle arrest and apoptosis. This guide will, therefore, compare the anti-proliferative effects and underlying mechanisms of this tubulin-targeting agent with those of kinase inhibitors that are clinically relevant in similar cancer types.

This comparison aims to provide an objective overview of their performance, supported by experimental data, to aid researchers in understanding their distinct and overlapping roles in oncology.

Compound Overview and Mechanism of Action

This compound

This compound and its derivatives have been identified as a novel class of tubulin polymerization inhibitors. These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Gefitinib

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It competitively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways.[1][3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, are crucial for cell proliferation, survival, and differentiation.[1] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[1]

Buparlisib (BKM120)

Buparlisib is a potent oral pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[4][5] It competitively binds to the ATP-binding pocket of the p110 subunits of PI3K, inhibiting the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] This leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and plays a key role in cell growth, proliferation, survival, and metabolism.[5][6]

Comparative Performance Data

The following tables summarize the in vitro anti-proliferative activity of this compound and the selected kinase inhibitors against relevant human cancer cell lines.

Table 1: Anti-proliferative Activity of this compound and Analogs

CompoundA549 (Lung) GI₅₀ (µM)KB (Cervical) GI₅₀ (µM)KB(VIN) (Cervical, Vincristine-resistant) GI₅₀ (µM)DU145 (Prostate) GI₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
This compound derivative (7g) 0.280.240.410.191.7
Combretastatin A-4 (Positive Control) 0.00190.00150.00230.00211.2

Data sourced from Bioorganic & Medicinal Chemistry, 2013, 21(3), 632-42.

Table 2: Anti-proliferative Activity of Gefitinib and Buparlisib

InhibitorCell LineTarget PathwayIC₅₀ / GI₅₀ (µM)
Gefitinib A549 (Lung, wild-type EGFR)EGFR9.86 (IC₅₀)
Buparlisib DU145 (Prostate)PI3K/Akt0.1 - 0.7 (GI₅₀)

Data for Gefitinib sourced from MedChemExpress product information. Data for Buparlisib sourced from Selleck Chemicals product information.[7][8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways for each compound class.

tubulin_polymerization cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division 2_4_Methoxybenzylamino_pyridine This compound 2_4_Methoxybenzylamino_pyridine->Tubulin Dimers Inhibits Polymerization

Caption: Mechanism of this compound.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by Gefitinib.

pi3k_akt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Buparlisib Buparlisib Buparlisib->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by Buparlisib.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in absorbance at 340 nm due to light scattering by the formed microtubules.

Protocol:

  • Reagent Preparation:

    • Tubulin is purified from bovine brain and stored at -80°C.

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP stock solution: 100 mM in water.

    • Test compounds are dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • A reaction mixture is prepared on ice containing tubulin (final concentration 2 mg/mL) in GTB supplemented with 1 mM GTP and 10% glycerol.

    • Serial dilutions of the test compound or vehicle (DMSO) are added to a pre-warmed 96-well plate.

    • The tubulin reaction mixture is added to each well to initiate the reaction.

    • The plate is immediately transferred to a microplate reader pre-heated to 37°C.

    • The absorbance at 340 nm is measured every minute for 60 minutes.

  • Data Analysis:

    • The rate of polymerization (Vmax) and the maximum polymer mass (Amax) are determined from the kinetic curves.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition of Vmax or Amax against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The dye binds to basic amino acid residues of proteins under acidic conditions.

Protocol:

  • Cell Seeding:

    • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment:

    • Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation:

    • The medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining:

    • The plates are washed with water and air-dried.

    • 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Unbound dye is removed by washing with 1% acetic acid.

    • The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement:

    • The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis:

    • The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-response curves.

srb_assay_workflow A 1. Cell Seeding in 96-well plate B 2. Compound Treatment (Serial Dilutions) A->B C 3. Cell Fixation (TCA) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (Acetic Acid) D->E F 6. Solubilization (Tris Base) E->F G 7. Absorbance Reading (510 nm) F->G H 8. Data Analysis (GI50 Calculation) G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

EGFR Kinase Activity Assay (LanthaScreen™ TR-FRET)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled peptide substrate by the EGFR kinase.

Protocol:

  • Reagent Preparation:

    • Recombinant human EGFR enzyme.

    • Fluorescein-labeled poly(GT) substrate.

    • Terbium-labeled anti-phosphotyrosine antibody.

    • Kinase reaction buffer.

    • ATP.

  • Assay Procedure:

    • The EGFR enzyme is pre-incubated with the test compound (e.g., Gefitinib) in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined time at room temperature.

    • The reaction is stopped by the addition of EDTA, and the terbium-labeled antibody is added.

  • Signal Detection:

    • The plate is incubated to allow for antibody binding to the phosphorylated substrate.

    • The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • The ratio of the emission signals (520/495 nm) is calculated.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3K Kinase Activity Assay (ADP-Glo™)

Principle: This is a luminescent assay that measures the amount of ADP produced during the PI3K-catalyzed phosphorylation of a lipid substrate (e.g., PIP2).

Protocol:

  • Reagent Preparation:

    • Recombinant human PI3K enzyme.

    • PIP2 substrate.

    • Kinase reaction buffer.

    • ATP.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Procedure:

    • The PI3K enzyme is incubated with the test compound (e.g., Buparlisib) and the PIP2 substrate.

    • The kinase reaction is started by the addition of ATP.

    • The reaction is incubated at room temperature.

  • ADP Detection:

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal.

  • Signal Measurement:

    • Luminescence is measured using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.

    • The IC₅₀ value is calculated from the dose-response curve of the inhibitor.

Conclusion

This compound demonstrates potent anti-cancer activity through the inhibition of tubulin polymerization, a distinct mechanism from the targeted kinase inhibition of agents like Gefitinib and Buparlisib. While all three compounds ultimately lead to the inhibition of cell proliferation and induction of apoptosis, their molecular targets and the signaling pathways they disrupt are fundamentally different. This guide highlights the importance of understanding these diverse mechanisms of action for the rational design of novel cancer therapies and for the development of effective combination strategies. The provided experimental data and protocols offer a framework for the comparative evaluation of anti-cancer compounds with varied molecular targets.

References

The Correlation Between In Vitro and In Vivo Studies of Aminopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyridine and its derivatives represent a versatile class of compounds with significant therapeutic potential, primarily acting as potassium channel blockers.[1] Establishing a robust in vitro and in vivo correlation (IVIVC) is a critical step in the development of these compounds, enabling the prediction of in vivo performance from in vitro data. This guide provides a comparative analysis of aminopyridine compounds, presenting available experimental data to elucidate the relationship between their in vitro properties and in vivo effects.

Data Presentation: Comparative Analysis of Aminopyridine Compounds

The following tables summarize quantitative data from in vitro and in vivo studies of various aminopyridine compounds, facilitating a direct comparison of their potency and toxicity.

Table 1: In Vitro Cytotoxicity and In Vivo Acute Toxicity of Aminopyridine Compounds

CompoundIn Vitro Cytotoxicity (IC50)In Vivo Acute Toxicity (LD50)
2-Aminopyridine 3.7-8.1 µM (HCT 116 cells)[2] 3.27-7.7 µM (HT29 cells)[2]200 mg/kg (Rat, oral)[2] 50 mg/kg (Mouse, oral)[2]
3-Aminopyridine Not available in provided search results28 mg/kg (Mouse, intraperitoneal)[2]
4-Aminopyridine (Dalfampridine) Not available in provided search results14 mg/kg (Rat, male, oral)[2] 22 mg/kg (Rat, female, oral)[2]
3,4-Diaminopyridine (Amifampridine) Not available in provided search resultsNot available in provided search results

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by 4-Aminopyridine

CYP EnzymeIC50 (µM)Maximum Inhibition (%) at 30 µM
CYP1A2>30ND
CYP2A6>30ND
CYP2B6>30ND
CYP2C8>30ND
CYP2C9>30ND
CYP2C19>30ND
CYP2D6>30ND
CYP2E1125 (estimated)~12%
CYP3A4/5>30ND
ND: Not Determined as rates were greater than control. Data from a study on the in vitro effects of 4-aminopyridine on cytochrome P450 enzymes.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of aminopyridine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

Procedure:

  • Cell Plating: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[2]

  • Compound Treatment: The cells are then exposed to varying concentrations of the aminopyridine compound for a defined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits 50% of cell growth.

In Vitro Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Principle: The ability of a test compound (e.g., 4-aminopyridine) to inhibit the metabolism of a known CYP-specific substrate is measured.

Procedure:

  • Incubation: Pooled human liver microsomes are incubated with a specific CYP substrate and a range of concentrations of the test compound.[4]

  • Metabolite Quantification: The formation of the metabolite is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[4]

In Vivo Neurotoxicity Assessment in Rodents (General Protocol)

This protocol outlines a general approach to assess the potential neurotoxic effects of aminopyridine compounds in animal models.

Procedure:

  • Animal Selection and Acclimatization: A suitable rodent species (e.g., rats) is selected and allowed to acclimatize to the laboratory environment.[2]

  • Dose Administration: The aminopyridine compound is administered to different groups of animals at various dose levels through a relevant route (e.g., oral gavage). A control group receives the vehicle.[2]

  • Behavioral Assessments: A series of behavioral tests are conducted to evaluate motor function, sensory function, and cognitive function.[2]

  • Clinical Observations: Animals are observed for any clinical signs of toxicity.[2]

  • Histopathology: After the study period, brain tissue is collected for histopathological examination to identify any compound-related neurodegenerative changes.[2]

Visualizations: Pathways and Workflows

Diagrams illustrating key processes and relationships are provided below to enhance understanding.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Study cluster_Correlation IVIVC Model Development in_vitro_dissolution Dissolution Testing deconvolution Deconvolution (Calculate in vivo absorption) in_vitro_dissolution->deconvolution in_vitro_permeability Permeability Assay (e.g., Caco-2) in_vitro_permeability->deconvolution in_vitro_metabolism Metabolism Studies (e.g., Microsomes) in_vitro_metabolism->deconvolution in_vivo_pk Pharmacokinetic Profiling (Plasma Concentration vs. Time) in_vivo_pk->deconvolution correlation Establish Correlation (e.g., Linear Regression) deconvolution->correlation validation Model Validation correlation->validation validation->in_vitro_dissolution Set Dissolution Specifications Aminopyridine_Pathway aminopyridine Aminopyridine Compound inhibition Blockade aminopyridine->inhibition vgpc Voltage-Gated Potassium Channel (VGKC) repolarization Delayed Repolarization vgpc->repolarization normally facilitates inhibition->vgpc inhibition->repolarization inhibits ap_prolongation Action Potential Prolongation repolarization->ap_prolongation ca_influx Increased Ca2+ Influx ap_prolongation->ca_influx neurotransmitter_release Enhanced Neurotransmitter Release ca_influx->neurotransmitter_release

References

Illustrative Cross-Reactivity Analysis of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule inhibitors targeting a variety of protein classes, most notably protein kinases. While optimization of on-target potency is a primary goal in drug discovery, understanding the cross-reactivity profile of a compound is equally critical for predicting its therapeutic window and potential off-target liabilities. In the absence of publicly available cross-reactivity data for 2-(4-Methoxybenzylamino)pyridine, this guide provides a hypothetical yet representative comparison of two aminopyridine-based kinase inhibitors to illustrate the principles and data presentation of a cross-reactivity study.

The following sections present comparative data for two hypothetical aminopyridine-based kinase inhibitors, "Aminopyridine Inhibitor A" (a conceptual JNK inhibitor) and "Aminopyridine Inhibitor B" (a conceptual JAK2 inhibitor). The data is synthesized from published studies on similar compounds to provide a realistic portrayal of a cross-reactivity panel.

Comparative Cross-Reactivity Data

The inhibitory activity of our hypothetical aminopyridine-based compounds was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values are presented in the table below. Lower IC50 values indicate greater potency.

Kinase TargetAminopyridine Inhibitor A (JNK Inhibitor) IC50 (nM)Aminopyridine Inhibitor B (JAK2 Inhibitor) IC50 (nM)Primary Cellular Process
JNK1 15 >10,000Stress response, inflammation, apoptosis
JNK225>10,000Stress response, inflammation, apoptosis
JNK310>10,000Neuronal apoptosis
JAK2 >10,0009 Hematopoiesis, immune response
JAK1>10,0002,500Immune response, inflammation
JAK3>10,0001,650Lymphocyte development and function
p38α>5,000>10,000Stress response, inflammation
ERK2>10,000>10,000Cell proliferation, differentiation
CDK2>10,000>10,000Cell cycle progression
EGFR>10,000>10,000Cell growth, proliferation, survival
HER2>10,000>10,000Cell growth, proliferation
c-Src5,0008,000Cell adhesion, migration, proliferation

Note: The data presented in this table is hypothetical and compiled for illustrative purposes from various sources on aminopyridine and related heterocyclic kinase inhibitors.[1][2][3][4]

Based on this illustrative data, Aminopyridine Inhibitor A demonstrates high potency and selectivity for JNK isoforms, with significantly less activity against other tested kinases.[1][2] Aminopyridine Inhibitor B shows potent inhibition of JAK2, with a notable degree of selectivity against other JAK family members and minimal activity against the other kinases in the panel.[3]

Experimental Protocols

The cross-reactivity data presented above is typically generated using in vitro kinase inhibition assays. Below is a detailed methodology for a common assay format.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinases (e.g., from commercial vendors)

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., Aminopyridine Inhibitor A and B) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP (radiolabeled)

  • 10 mM ATP stock solution

  • 96- or 384-well assay plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, followed by 3-fold serial dilutions to generate a 10-point dose-response curve.

  • Reaction Setup: In each well of the assay plate, add the following in order:

    • Kinase reaction buffer

    • Test compound dilution (or DMSO for control wells)

    • Specific kinase

    • Kinase-specific substrate

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the assay plates at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution that will terminate the enzymatic activity (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabel.

  • Signal Detection: After drying the filter plates, add a scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by an aminopyridine-based inhibitor and a typical workflow for a cross-reactivity screening experiment.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli ASK1 ASK1 Stress Stimuli->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Inhibitor A Inhibitor A Inhibitor A->JNK Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation

Caption: JNK Signaling Pathway Inhibition.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Kinase Panel Selection Kinase Panel Selection Kinase Panel Selection->Plate Loading Reagent Preparation Reagent Preparation Reagent Preparation->Plate Loading Reaction Incubation Reaction Incubation Plate Loading->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection Normalization Normalization Signal Detection->Normalization IC50 Calculation IC50 Calculation Normalization->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Caption: Experimental Workflow for Kinase Cross-Reactivity Screening.

References

Benchmarking 2-(4-Methoxybenzylamino)pyridine Against Known Tubulin-Targeting Anticancer Agents: A Proposed Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzylamino)pyridine is a pyridine derivative with a structure that suggests potential biological activity. While direct experimental data on its efficacy is not yet available in the public domain, structurally related compounds, specifically N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines, have been identified as a novel class of tubulin polymerization inhibitors. This structural analogy provides a strong rationale for investigating this compound as a potential anticancer agent targeting the microtubule cytoskeleton.

This guide proposes a comprehensive benchmarking study to evaluate the in vitro efficacy of this compound against two well-established, clinically approved tubulin-targeting drugs: Paclitaxel and Vincristine. These drugs serve as excellent benchmarks as they modulate microtubule dynamics through distinct mechanisms. Paclitaxel is a microtubule-stabilizing agent, promoting polymerization and preventing disassembly, while Vincristine is a microtubule-destabilizing agent that inhibits tubulin polymerization.[1][2][3] By comparing the performance of this compound in key in vitro assays, this study aims to elucidate its potential mechanism of action and its potency relative to current standards of care.

Benchmark Drugs for Comparison

  • Paclitaxel: A member of the taxane family, Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing the polymer and preventing its depolymerization.[1][4] This leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and subsequent apoptosis.[1][]

  • Vincristine: A vinca alkaloid, Vincristine exerts its anticancer effects by binding to tubulin dimers, which inhibits their polymerization into microtubules.[2] This disruption of microtubule assembly also leads to mitotic arrest and apoptosis.[6]

Proposed Experimental Protocols for Benchmarking

To objectively assess the anticancer potential of this compound, a series of standardized in vitro assays are proposed. These experiments will quantify its effects on tubulin polymerization, its cytotoxicity against cancer cells, and its impact on the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit or enhance the assembly of purified tubulin into microtubules.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin) at a concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[7]

    • Supplement the buffer with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.[7]

    • Prepare 10x stock solutions of this compound, Paclitaxel (positive control for polymerization enhancement), Vincristine (positive control for polymerization inhibition), and a vehicle control (e.g., DMSO) in the general tubulin buffer.

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37°C.

    • Add 10 µL of the 10x test compounds, controls, or vehicle to the appropriate wells.

    • To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the IC50 (for inhibitors) or EC50 (for enhancers) values, which represent the concentration of the compound required to cause 50% inhibition or enhancement of tubulin polymerization, respectively.

Cytotoxicity (MTT) Assay

This colorimetric assay determines the effect of the test compounds on the viability and proliferation of cancer cell lines.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture a panel of relevant human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in complete culture medium.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Paclitaxel, and Vincristine in the culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Analysis:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the IC50 concentrations of this compound, Paclitaxel, and Vincristine for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing.[11]

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A.[11][12]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise table to facilitate direct comparison.

Compound Tubulin Polymerization IC50/EC50 (µM) Cytotoxicity IC50 (µM) Cell Cycle Analysis
HeLa MCF-7
This compound Experimental ValueExperimental ValueExperimental Value
Paclitaxel (Benchmark) EC50: Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Vincristine (Benchmark) IC50: Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Visualizations

Proposed Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Benchmarking assay1 Tubulin Polymerization Assay data1 IC50/EC50 Calculation assay1->data1 assay2 Cytotoxicity (MTT) Assay data2 IC50 Calculation assay2->data2 assay3 Cell Cycle Analysis data3 Cell Cycle Phase Distribution assay3->data3 compare Compare with Paclitaxel & Vincristine data1->compare data2->compare data3->compare start This compound start->assay1 start->assay2 start->assay3

Caption: Proposed workflow for benchmarking this compound.

Mechanism of Tubulin Inhibitors on the Cell Cycle

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Normal Progression G2 G2 Phase (Preparation for Mitosis) S->G2 Normal Progression M M Phase (Mitosis) G2->M Normal Progression M->G1 Normal Progression arrest Mitotic Arrest M->arrest inhibitor Tubulin Inhibitors (e.g., Paclitaxel, Vincristine) inhibitor->M Disrupt Microtubule Dynamics apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Impact of tubulin inhibitors on the mitotic phase of the cell cycle.

References

Comparative Docking Analysis of Aminopyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Look at the In Silico Performance of Aminopyridine Derivatives Against Key Therapeutic Targets

This guide provides a comprehensive comparative analysis of the molecular docking performance of various aminopyridine derivatives against a range of validated therapeutic targets. The data, compiled from recent scientific literature, offers an objective overview to inform the strategic design and development of novel therapeutics based on the versatile aminopyridine scaffold. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods in their quest for next-generation pharmaceuticals.

Performance Comparison of Aminopyridine Derivatives

The following tables summarize quantitative data from molecular docking studies of aminopyridine derivatives against key protein targets implicated in cancer, neurodegenerative diseases, and bacterial infections.

Anticancer Activity

Aminopyridine derivatives have demonstrated significant potential as anticancer agents by targeting crucial proteins in oncogenic signaling pathways.

Table 1: Docking Performance Against Cancer-Related Protein Targets

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting Residues
Compound 6943 PI3Kα4JPS-11.973-62.97Val851
Compound 34100 PI3Kα4JPS-11.542-59.83Val851
Aminopyridine Derivative 4a β-catenin1JDHFavorable-Not specified
Aminopyridine Derivative 4b β-catenin1JDHFavorable-Not specified
Aminopyridine Derivative 4c β-catenin1JDHFavorable-Not specified
Aminopyridine Derivative 4d β-catenin1JDHFavorable-Not specified
4-ethoxy-6-(naphthalen-1-yl) pyrimidin-2-amine (2d) EGFRNot specifiedStrong-Not specified
Aminopyrimidine Derivative EGFR (mutant)Not specifiedImproved-Covalent interaction

Note: "Favorable" indicates that the source reported positive docking results without specifying the numerical score. Some data points were not available in the reviewed literature.

Anti-Alzheimer's Disease Activity

The potential of aminopyridine derivatives in the treatment of Alzheimer's disease has been explored through their interaction with key enzymes involved in the disease pathology.

Table 2: Docking Performance Against Alzheimer's Disease-Related Protein Targets

Derivative IDTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting Residues
Compound 5c (para-fluorobenzyl substituent) Acetylcholinesterase (AChE)1EVE-11.60.336Glu198
Resveratrol BACE-15QCUFavorable-Not specified
Aminopyridine Derivative BACE-1Not specified-5.48-ASP32, TRP115, PHE108
Antibacterial Activity

Certain aminopyridine derivatives have been investigated for their antibacterial properties, with molecular docking studies helping to elucidate their mechanism of action.

Table 3: Docking Performance Against Bacterial Protein Targets

Derivative IDTarget ProteinOrganismPDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound 2c Not specifiedS. aureus4URMGood interactionNot specified
Compound 2c Not specifiedB. subtilis2RHLGood interactionNot specified
Aminoguanidine derivative 3d FabHE. coli1HNJ-THR81, GLY305
Anthracene-tagged Pyridine derivative DNA gyrase BNot specified1KIJFavorableNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols are based on the methodologies reported in the cited literature.

General Molecular Docking Protocol using AutoDock Vina

A widely used protocol for molecular docking with AutoDock Vina involves several key steps:

  • Protein and Ligand Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The aminopyridine derivative structures are sketched using chemical drawing software and optimized to their lowest energy conformation. Both protein and ligand files are converted to the PDBQT format, which includes partial charges and atom types.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the docking simulation. For example, in the docking of inhibitors against BACE1 (PDB ID: 2WJO), the grid dimension was set to 30 Å × 30 Å × 30 Å.[1]

  • Docking Simulation: AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. The program calculates the binding affinity (docking score) for different ligand poses. Typically, a number of independent docking runs are performed to ensure the reliability of the results. For instance, in a study with acetylcholinesterase, 120 runs were performed.

  • Analysis of Results: The results are analyzed based on the docking scores and the binding poses of the ligands. The pose with the lowest binding energy is generally considered the most favorable. Visualization of the docked complex is performed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Molecular Docking with MOE (Molecular Operating Environment)

In some studies, MOE software is utilized for docking simulations.[2][3][4] The general workflow is similar to AutoDock Vina and includes:

  • Target and Ligand Preparation: 3D structures of the target proteins are downloaded from the PDB, and the aminopyridine derivatives are modeled and energy minimized.

  • Active Site Identification: The active site of the target protein is identified, often based on co-crystallized ligands or literature data.

  • Docking and Scoring: The docking process is performed using the specified force field (e.g., Amber10:EHT). The software calculates docking scores to rank the different poses of the ligands. The poses are then visually inspected to analyze the binding interactions.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies involved.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Aminopyridine Derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Docking Score & Binding Energy docking->results interaction Interaction Analysis (H-bonds, Hydrophobic) results->interaction

Caption: A generalized workflow for molecular docking studies of aminopyridine derivatives.

wnt_beta_catenin_pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds & activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Aminopyridine Aminopyridine Derivative Aminopyridine->BetaCatenin potential target

Caption: The Wnt/β-catenin signaling pathway and a potential point of intervention for aminopyridine derivatives.

egfr_pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds & activates PI3K PI3K EGFR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT activates eNOS eNOS AKT->eNOS phosphorylates & activates NO Nitric Oxide eNOS->NO produces Aminopyridine Aminopyridine Derivative Aminopyridine->EGFR potential target Aminopyridine->PI3K potential target

Caption: The EGFR-PI3K-Akt-eNOS signaling pathway, a key regulator of cell proliferation and survival, and potential targets for aminopyridine derivatives.

References

Evaluating Off-Target Effects of 2-(4-Methoxybenzylamino)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the off-target effects of 2-(4-Methoxybenzylamino)pyridine, a tubulin polymerization inhibitor, against other known colchicine-binding site agents. The information is intended to assist researchers in making informed decisions during the drug discovery and development process.

Introduction

This compound belongs to a class of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines that have been identified as inhibitors of tubulin polymerization. These compounds exert their cytotoxic effects by binding to the colchicine site on β-tubulin, leading to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately apoptosis. While potent on-target activity is desirable, a comprehensive understanding of a compound's off-target interactions is crucial for predicting potential toxicity and ensuring clinical success. This guide compares the known and potential off-target profile of this compound with two well-characterized tubulin inhibitors, Combretastatin A-4 and ABT-751, and provides detailed experimental protocols for key biological assays.

Comparative Analysis of Tubulin Inhibitors

A critical aspect of drug development is understanding a compound's selectivity. The following tables summarize the on-target potency and known off-target effects of this compound and selected alternative tubulin inhibitors.

Table 1: On-Target Activity - Tubulin Polymerization Inhibition

CompoundPrimary TargetBinding SiteIC50 (Tubulin Polymerization)
This compound (and analogs) β-tubulinColchicine1.4 - 1.7 µM (for active analogs)
Combretastatin A-4 (CA-4) β-tubulinColchicine~1 µM
ABT-751 β-tubulinColchicine~0.1 µM

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line (Example)GI50/IC50
Active Analogs of this compound A549, KB, KBVIN, DU1450.19 - 0.41 µM
Combretastatin A-4 (CA-4) VariousNanomolar to low micromolar range
ABT-751 VariousNanomolar to low micromolar range

Table 3: Off-Target Effects and Known Liabilities

CompoundKnown Off-Target InteractionsPotential Liabilities
This compound (Hypothetical Profile) Kinases: Potential for low-level inhibition of various kinases due to the presence of a pyridine scaffold, a common feature in kinase inhibitors. GPCRs: Possible weak interactions with aminergic GPCRs given the benzylamine moiety. CYP Enzymes: Potential for metabolism-based interactions.Off-target kinase inhibition could lead to unforeseen cellular effects. Interactions with GPCRs might result in neurological or cardiovascular side effects.
Combretastatin A-4 (CA-4) Primarily targets tubulin. Some studies suggest effects on angiogenesis-related pathways beyond direct tubulin inhibition in endothelial cells.[1]Cardiovascular toxicity, including hypertension and tumor pain, has been observed in clinical studies.[2]
ABT-751 Primarily targets tubulin. Preclinical studies have shown antivascular effects.[3]Dose-limiting toxicities in clinical trials include reversible peripheral neuropathy, ileus, and fatigue.[4][5]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the tubulin polymerization pathway and the workflows for key assays.

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization GTP GTP GTP->Tubulin GDP GDP Microtubule->Tubulin Depolymerization Microtubule->GDP Drug This compound (Colchicine Site Inhibitor) Block Drug->Block Block->Tubulin Inhibition of Polymerization Disruption Microtubule Network Disruption Block->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1. Signaling pathway of tubulin polymerization inhibitors.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Tubulin and Buffers D Mix Tubulin with GTP and Fluorescent Reporter A->D B Prepare Test Compound (e.g., this compound) E Add Test/Control Compounds to 96-well Plate B->E C Prepare Control Compounds (e.g., Paclitaxel, Nocodazole) C->E F Initiate Polymerization by adding Tubulin Mix D->F E->F G Incubate at 37°C and Measure Fluorescence Over Time F->G H Plot Polymerization Curves G->H I Calculate Vmax and Maximal Polymer Mass H->I J Determine IC50 Value I->J

Figure 2. Experimental workflow for a fluorescence-based tubulin polymerization assay.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound and Incubate (e.g., 48h) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Reagent to each well C->D E Incubate to allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Plot Dose-Response Curve H->I J Determine GI50/IC50 Value I->J

Figure 3. Experimental workflow for an MTT cytotoxicity assay.

A Define Primary Compound: This compound B Identify Primary Target: Tubulin (Colchicine Site) A->B E Gather Off-Target Data: Known Side Effects, Toxicity Profiles, (Hypothetical Kinase/GPCR Profile) A->E Hypothesize Off-Targets C Select Alternative Compounds: Combretastatin A-4, ABT-751 B->C D Gather On-Target Data: Tubulin Polymerization IC50, Cytotoxicity GI50 B->D C->D C->E F Comparative Analysis D->F E->F G Conclusion: Relative Selectivity Profile and Potential Liabilities F->G

Figure 4. Logical relationship for the comparative evaluation of off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence-Based In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[6]

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Fluorescent reporter dye for tubulin polymerization

    • Test compound (this compound), positive controls (e.g., Paclitaxel, Nocodazole), and vehicle control (e.g., DMSO)

    • Black, clear-bottom 96-well plates

    • Temperature-controlled microplate reader capable of fluorescence detection

  • Procedure:

    • Preparation:

      • Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[6]

      • Prepare 10x stock solutions of the test compound and controls in General Tubulin Buffer.

    • Assay:

      • Pre-warm the 96-well plate to 37°C.

      • Add 5 µL of the 10x test compound or control solutions to the appropriate wells.

      • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

      • Immediately place the plate in the pre-warmed microplate reader.

    • Data Acquisition:

      • Measure fluorescence intensity every minute for 60-90 minutes at 37°C.

    • Data Analysis:

      • Plot fluorescence intensity versus time to generate polymerization curves.

      • Determine the maximum polymerization rate (Vmax) and the maximal polymer mass from the curves.

      • Calculate the IC50 value by plotting the Vmax or maximal polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[7]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Sterile 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

    • Treatment:

      • Prepare serial dilutions of the test compound in culture medium.

      • Remove the existing medium from the cells and add the compound-containing medium.

      • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition:

      • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[7]

    • Solubilization:

      • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      • Determine the GI50 or IC50 value from the dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents targeting tubulin polymerization. While its on-target activity is evident from studies on its analogs, a thorough evaluation of its off-target effects is essential for further development. This guide provides a framework for such an evaluation by comparing it with established tubulin inhibitors and detailing the necessary experimental protocols. The hypothetical off-target profile presented serves as a starting point for directing future experimental work, such as broad kinase and receptor screening assays, to build a comprehensive selectivity profile for this compound class. A detailed understanding of both on- and off-target activities will be critical in optimizing the therapeutic window and advancing these promising compounds toward clinical application.

References

Safety Operating Guide

Personal protective equipment for handling 2-(4-Methoxybenzylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-(4-Methoxybenzylamino)pyridine is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Hazard Summary: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is critical to mitigate exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety goggles or face shield[1][2]Nitrile or neoprene gloves[2]Laboratory coat[2]Required if not handled in a certified chemical fume hood[1][2]
Conducting Reactions Chemical safety goggles or face shield[1][2]Nitrile or neoprene gloves[2]Laboratory coat[2]Work should be performed in a certified chemical fume hood[2]
Handling Spills Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coatUse of a respirator may be necessary depending on the spill size and location
Waste Disposal Safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required for sealed containers

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

2. Handling the Chemical:

  • Donning PPE: Before handling, put on the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood to prevent the dispersion of dust or vapors.

  • Avoid Contact: Avoid direct contact with skin and eyes. Do not breathe in dust, fumes, or vapors.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling the compound.[1]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed to prevent contamination and exposure.[1][2]

  • Store away from incompatible materials such as oxidizing agents.[1]

Spill Management and Disposal Plan

Accidental spills and waste must be managed correctly to protect personnel and the environment.

Spill Response:

  • Small Spills: For minor spills contained within a chemical fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Do not use combustible materials.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate safety personnel.

  • Decontamination: Following a spill, clean the affected area with a suitable solvent and then wash with soap and water.

Waste Disposal:

  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste through an approved waste disposal plant, following all local, regional, and national regulations.[1] Do not empty into drains.[1]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE handle_weigh Weigh Chemical in Hood prep_ppe->handle_weigh prep_hood Verify Fume Hood Operation prep_hood->handle_weigh prep_emergency Locate Emergency Equipment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon spill_evacuate Evacuate Area (if large) handle_reaction->spill_evacuate If Spill Occurs cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE & Wash Hands cleanup_dispose->cleanup_doff spill_contain Contain with Inert Material spill_evacuate->spill_contain spill_clean Clean Spill Area spill_contain->spill_clean spill_report Report Incident spill_clean->spill_report

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxybenzylamino)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxybenzylamino)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.